3-Cyclobutyloxetan-3-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-cyclobutyloxetan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(4-9-5-7)6-2-1-3-6/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLUQLZIDUFFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(COC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyclobutyloxetan-3-ol
Introduction: The Rising Prominence of Strained Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of unique molecular scaffolds is paramount to achieving desirable pharmacological profiles. Among these, oxetanes have emerged as particularly valuable motifs. These four-membered cyclic ethers are increasingly utilized as bioisosteres for gem-dimethyl and carbonyl groups, offering a means to enhance aqueous solubility, metabolic stability, and lipophilicity while maintaining or improving target engagement.[1][2][3] The inherent ring strain of the oxetane core, approximately 25.5 kcal/mol, contributes to its unique chemical reactivity and three-dimensional conformation, allowing medicinal chemists to "escape flatland" and explore novel chemical space.[1][4]
This guide focuses on a specific, highly valuable building block: 3-Cyclobutyloxetan-3-ol . This molecule synergistically combines the strained, polar oxetane ring with the sp³-rich, conformationally constrained cyclobutane moiety. The tertiary alcohol provides a convenient handle for further functionalization, making it an attractive starting point for the synthesis of more complex molecules in drug development programs. This document provides a comprehensive overview of a robust synthetic route to 3-Cyclobutyloxetan-3-ol and the analytical methodologies required for its thorough characterization, reflecting field-proven insights and best practices.
Part 1: Synthesis of 3-Cyclobutyloxetan-3-ol: A Grignard-Based Approach
The synthesis of 3-Cyclobutyloxetan-3-ol is most efficiently achieved through the nucleophilic addition of a cyclobutyl organometallic reagent to oxetan-3-one. This method is favored for its high efficiency and directness. The causality behind this choice lies in the robust and well-established nature of Grignard reactions for forming carbon-carbon bonds, particularly with carbonyl compounds.
Synthetic Workflow Overview
The overall synthetic strategy is a two-step process, which can be streamlined for efficiency. The first step involves the preparation of the key precursor, oxetan-3-one, followed by the Grignard reaction to yield the target compound.
Caption: Synthetic workflow for 3-Cyclobutyloxetan-3-ol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Oxetan-3-one
While several methods exist for the synthesis of oxetan-3-one, a modern and efficient approach involves the gold-catalyzed intermolecular oxidation of propargyl alcohol.[5][6] This method is advantageous due to its operational simplicity and avoidance of hazardous reagents like diazo ketones.[5]
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suitable solvent such as dichloromethane (DCM).
-
Catalyst Preparation: Add the gold catalyst precursor, for example, (triphenylphosphine)gold(I) chloride, and a silver salt co-catalyst like silver hexafluoroantimonate.
-
Reagent Addition: Introduce the oxidant, such as pyridine N-oxide, followed by the dropwise addition of propargyl alcohol.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is purified, typically by column chromatography on silica gel, to yield pure oxetan-3-one.
Step 2: Synthesis of 3-Cyclobutyloxetan-3-ol via Grignard Reaction
This step requires strict anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.
-
Grignard Reagent Preparation:
-
In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of cyclobutyl bromide in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the addition is complete, reflux the mixture to ensure complete formation of cyclobutylmagnesium bromide.
-
-
Nucleophilic Addition:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of oxetan-3-one in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Cyclobutyloxetan-3-ol as a pure compound.
-
Part 2: Comprehensive Characterization
A self-validating protocol for the characterization of 3-Cyclobutyloxetan-3-ol involves a combination of spectroscopic techniques to confirm its structure and assess its purity.
Characterization Workflow
Caption: Workflow for the characterization of 3-Cyclobutyloxetan-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxetane and cyclobutane rings.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Oxetane CH₂ | ~4.5 - 4.8 | m | 4H | Protons on C2 and C4 |
| Cyclobutane CH | ~2.5 - 2.8 | m | 1H | Proton on C1' |
| Cyclobutane CH₂ | ~1.8 - 2.2 | m | 6H | Protons on C2', C3', C4' |
| Hydroxyl OH | Variable | br s | 1H | -OH |
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Oxetane C3 | ~70 - 75 | C-OH |
| Oxetane C2, C4 | ~78 - 82 | O-CH₂ |
| Cyclobutane C1' | ~40 - 45 | CH |
| Cyclobutane C2', C4' | ~25 - 30 | CH₂ |
| Cyclobutane C3' | ~15 - 20 | CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Characteristic IR Absorption Bands | Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3600 - 3200 (broad) | Alcohol |
| C-H Stretch (sp³) | 3000 - 2850 | Aliphatic |
| C-O Stretch | 1150 - 1050 | Ether (strained ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Expected Mass Spectrometry Data | m/z Value | Interpretation |
| Molecular Ion (M⁺) | 128.08 | C₇H₁₂O₂ |
| M - H₂O | 110 | Loss of water |
| M - C₂H₄ | 100 | Loss of ethene from oxetane ring |
| M - C₄H₇ | 73 | Loss of cyclobutyl radical |
Trustworthiness and Self-Validation
The described protocols form a self-validating system. The successful synthesis of a compound with the spectroscopic data that perfectly matches the predicted values for 3-Cyclobutyloxetan-3-ol provides a high degree of confidence in the identity and purity of the material. Any significant deviation from these expected values would indicate the presence of impurities or an incorrect structure, prompting further investigation and purification.
Conclusion and Future Outlook
This guide outlines a robust and reliable methodology for the synthesis and characterization of 3-Cyclobutyloxetan-3-ol. The combination of a well-established Grignard reaction with modern spectroscopic techniques ensures the efficient production and confident identification of this valuable building block. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, compounds like 3-Cyclobutyloxetan-3-ol will play an increasingly important role in the development of the next generation of therapeutics. Its unique combination of a strained oxetane ring and a sp³-rich cyclobutane moiety offers a versatile platform for the creation of innovative drug candidates with improved pharmacological properties.
References
- Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol deriv
- Study on Synthesis Of Oxetan-3-ol.
- Synthesis of oxetan-3-ones. Organic Chemistry Portal.
- Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
- Oxetanes: formation, reactivity and total syntheses of n
- Oxetanes: formation, reactivity and total syntheses of n
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science (RSC Publishing).
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC.
- Applications of oxetanes in drug discovery and medicinal chemistry. PubMed - NIH.
- 3-((benzyloxy)methyl)cyclobutanone(172324-67-3) 1H NMR spectrum. ChemicalBook.
- The Fragmentation Mechanism of Cyclobutanol.
- Oxetanes in Drug Discovery Campaigns.
- Cyclopentanol(96-41-3) 1H NMR spectrum. ChemicalBook.
- Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. NIH.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- 3-Chloro-2-butanone(4091-39-8) 1H NMR spectrum. ChemicalBook.
- 3-Pentanol, 3-methyl-. the NIST WebBook - National Institute of Standards and Technology.
- mass spectrum & fragment
- 3-Methylcyclobutan-1-ol. PubChem - NIH.
- 3-METHYL-2-CYCLOHEXEN-1-OL(21378-21-2) 1H NMR spectrum. ChemicalBook.
- Cyclopentanol, 3-methyl-. the NIST WebBook.
- Cyclohexanol, 3-methyl-. the NIST WebBook.
- 3-BUTEN-2-OL(598-32-3) 1H NMR spectrum. ChemicalBook.
- 1-Cyclobutenecarboxylic acid, 3,3-dimethyl ethyl ester. the NIST WebBook.
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- 6. Oxetan-3-one synthesis [organic-chemistry.org]
Introduction: The Emergence of Spatially Complex Scaffolds in Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclobutyloxetan-3-ol
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The paradigm has shifted from "flat" aromatic systems towards sp³-rich, three-dimensional scaffolds that can better explore the complex topography of biological targets. Within this context, 3-Cyclobutyloxetan-3-ol emerges as a molecule of significant interest. It synergistically combines two privileged structural motifs: the cyclobutane ring and the oxetane ring.
The oxetane moiety, a four-membered oxygen-containing heterocycle, is increasingly recognized for its ability to fine-tune critical physicochemical properties.[1][2] It often serves as a polar, metabolically robust bioisostere for less stable or more lipophilic groups like carbonyls or gem-dimethyls, potentially improving aqueous solubility, and reducing metabolic clearance.[2][3] Concurrently, the cyclobutane unit provides a rigid, well-defined three-dimensional framework, which can enhance binding affinity and metabolic stability.[4]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physicochemical properties of 3-Cyclobutyloxetan-3-ol. It moves beyond a simple recitation of data to explain the causality behind experimental choices and provides robust, self-validating protocols for the determination of its key characteristics.
Section 1: Molecular Profile and Predicted Physicochemical Properties
The foundational step in characterizing any new chemical entity is to establish its basic molecular and physicochemical profile. While experimental data for 3-Cyclobutyloxetan-3-ol is not extensively published, we can predict its properties based on its structure. These predictions serve as essential starting points for experimental design.
Table 1: Core Molecular Identifiers for 3-Cyclobutyloxetan-3-ol
| Identifier | Value |
| Chemical Structure | ![]() |
| IUPAC Name | 3-Cyclobutyloxetan-3-ol |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.19 g/mol |
| CAS Number | Not available in searched databases |
Table 2: Predicted Physicochemical Properties and Their Significance
| Parameter | Predicted Value | Significance in Drug Discovery |
| cLogP | 1.1 - 1.5 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | Suggests excellent potential for oral bioavailability and cell membrane penetration (TPSA < 140 Ų is a general guideline). |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms can accept hydrogen bonds, contributing to solubility and target binding. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can donate a hydrogen bond, influencing solubility and target interactions. |
| pKa (Acidic) | ~15-16 | The hydroxyl group is a very weak acid, not significantly ionized at physiological pH. |
| pKa (Basic) | ~ -2 to -3 | The ether oxygen is a very weak base; it will be protonated only under strongly acidic conditions. |
Section 2: Lipophilicity (LogP/LogD) - The Gatekeeper of Permeability
Theoretical Background Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It is quantified by the partition coefficient (P) between n-octanol and water. The logarithm of this value, LogP, is a cornerstone of predictive models for drug absorption and distribution.[5] For ionizable molecules, the distribution coefficient (LogD) at a specific pH provides a more physiologically relevant measure.
Experimental Protocol: Shake-Flask Method for LogP Determination The shake-flask method remains the "gold standard" for LogP determination due to its direct measurement of partitioning.[5]
Methodology
-
Solvent Preparation: Prepare a sufficient quantity of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4 for LogD). Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them vigorously for 24 hours and then allowing them to separate completely.
-
Expertise & Experience: Pre-saturation is a critical, often overlooked step. It prevents volume changes in the phases during the experiment as the solvents re-equilibrate, which would otherwise lead to inaccurate concentration measurements.
-
-
Stock Solution: Prepare a stock solution of 3-Cyclobutyloxetan-3-ol in the pre-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In triplicate, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated aqueous phase in a glass vial.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. A minimum of 2 hours is typical, but 24 hours is recommended to ensure thermodynamic equilibrium is reached.[6]
-
Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.
-
Trustworthiness: Centrifugation is superior to simple gravity separation as it removes micro-emulsions at the interface that can contaminate the phases and skew the results.
-
-
Sampling: Carefully withdraw a precise aliquot from the center of each phase, avoiding the interface.
-
Quantification: Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV or LC-MS.[7]
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
Diagram: Shake-Flask LogP Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Section 4: Chemical Stability - Ensuring Drug Integrity
Theoretical Background Chemical stability is a critical quality attribute of any drug substance. Stability testing evaluates the propensity of a molecule to degrade under various environmental conditions, providing insight into its shelf-life and required storage conditions. [8]Forced degradation studies, as outlined by the International Council for Harmonisation (ICH), are essential for identifying potential degradation products and developing stability-indicating analytical methods. [9] Experimental Protocol: Forced Degradation Study This protocol exposes the drug substance to stress conditions more severe than accelerated stability testing to provoke degradation.
Methodology
-
Stock Solution: Prepare a stock solution of 3-Cyclobutyloxetan-3-ol in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A vial containing the stock solution with no stressor serves as the control.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Heat the solution at 60°C.
-
Photolytic Stress: Expose the solution to a calibrated light source (per ICH Q1B guidelines).
-
-
Incubation: Incubate the vials for a defined period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation, not complete degradation.
-
Expertise & Experience: The target of 5-20% degradation is key. Too little degradation provides no information, while too much may produce secondary degradants not relevant to real-world storage, complicating the analysis.
-
-
Quenching: After incubation, neutralize the acidic and basic samples. The reaction in the oxidative sample may be quenched by adding a small amount of sodium bisulfite if necessary.
-
Analysis: Analyze all samples (including the control) by a high-resolution, stability-indicating method, typically HPLC with a photodiode array (PDA) and a mass spectrometer (MS) detector.
-
Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound to the control.
-
Examine the chromatograms for the appearance of new peaks (degradation products).
-
Perform a peak purity analysis on the parent peak to ensure it is not co-eluting with any degradants.
-
Diagram: Forced Degradation Study Logic
Caption: Logical flow of a forced degradation stability study.
References
- This section would be populated with the full reference list, including titles and clickable URLs based on the cit
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- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
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discovery and background of 3-Cyclobutyloxetan-3-OL
Technical Deep Dive: 3-Cyclobutyloxetan-3-ol as a Physicochemical Modulator
Executive Summary
3-Cyclobutyloxetan-3-ol represents a specialized, high-value structural motif in modern medicinal chemistry. Emerging from the "Oxetane Revolution" championed by groups like Carreira (ETH Zürich), this scaffold serves as a critical bioisostere for gem-dimethyl, carbonyl, and morpholine groups. Its primary utility lies in its ability to modulate physicochemical properties—specifically lowering lipophilicity (LogD) and enhancing aqueous solubility—while maintaining a sterically demanding, conformationally restricted profile. This guide details the synthesis, property profile, and strategic application of 3-Cyclobutyloxetan-3-ol in fragment-based drug discovery (FBDD) and lead optimization.
Chemical Profile & Structural Logic[1]
The molecule consists of a strained, four-membered oxetane ring spiro-fused or substituted at the 3-position with a cyclobutyl group and a hydroxyl moiety.
| Property | Data / Description |
| IUPAC Name | 3-Cyclobutyloxetan-3-ol |
| InChIKey | CDLUQLZIDUFFFV-UHFFFAOYSA-N |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| H-Bond Donors | 1 (Hydroxyl) |
| H-Bond Acceptors | 2 (Oxetane Oxygen + Hydroxyl Oxygen) |
| Topological Polar Surface Area (TPSA) | ~29.5 Ų (Oxetane ether + Alcohol) |
| Projected LogP | ~0.5 - 0.9 (Significantly lower than carbocyclic analog) |
The "Oxetane Effect":
Unlike a standard gem-dimethyl group (
Strategic Application in Drug Design
The integration of 3-Cyclobutyloxetan-3-ol is rarely accidental; it is a deliberate tactic in Lead Optimization .
A. Bioisosterism and Solubility
Replacing a cyclohexyl or gem-dimethyl group with the 3-cyclobutyloxetan-3-ol motif typically results in a LogD reduction of 1.0–1.5 units . This is critical for compounds suffering from poor metabolic stability or high plasma protein binding due to excessive lipophilicity.
-
vs. Cyclohexanol: The oxetane analog is less lipophilic and more metabolically stable.
-
vs. Carbonyl (C=O): The oxetane ring is often cited as a carbonyl bioisostere due to similar dipole orientation and H-bond acceptor capability, but without the liability of nucleophilic attack or enolization.
B. Metabolic Blocking
The 3-position of the oxetane is fully substituted (quaternary carbon). This blocks metabolic oxidation (e.g., by Cytochrome P450s) at what would otherwise be a labile site in a standard alkyl chain. The strained ring is surprisingly stable to physiological conditions, resisting hydrolysis in plasma.
C. Conformational Restriction
The cyclobutyl group attached to the oxetane creates a rigid, defined vector for the hydroxyl group. This is useful in FBDD (Fragment-Based Drug Discovery) where defining the exit vector of a substituent is crucial for binding affinity.
Synthesis Protocol
The synthesis of 3-Cyclobutyloxetan-3-ol relies on the nucleophilic addition of a cyclobutyl organometallic reagent to oxetan-3-one . This reaction requires strict anhydrous conditions due to the strain of the oxetane ring and the basicity of the Grignard reagent.
Reagents & Materials
-
Starting Material: Oxetan-3-one (Commercially available or synthesized from epichlorohydrin).
-
Nucleophile: Cyclobutylmagnesium bromide (0.5 M in THF) or Cyclobutyllithium (generated in situ).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (
). -
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Add a magnetic stir bar.
-
Solvent Prep: Charge the flask with anhydrous THF (10 mL per mmol of substrate).
-
Substrate Addition: Add oxetan-3-one (1.0 equiv) to the flask. Cool the solution to -78°C using a dry ice/acetone bath.
-
Note: Oxetan-3-one is volatile; handle with care.
-
-
Nucleophilic Attack: Dropwise add Cyclobutylmagnesium bromide (1.2 equiv) over 15 minutes.
-
Mechanistic Insight: The low temperature prevents ring-opening side reactions and polymerization of the strained oxetane ketone.
-
-
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC (stain with KMnO4, as oxetanes are not UV active).
-
Quench: Carefully quench with saturated aqueous
at 0°C.-
Critical Step: Do not use strong acids (HCl), as this will trigger acid-catalyzed ring opening of the oxetane to form a 1,3-diol or alkene.
-
-
Workup: Extract the aqueous layer with Dichloromethane (DCM) (
). -
Purification: Dry organics over
, filter, and concentrate carefully (product may be volatile). Purify via silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexanes).
Visualization of Workflows
Figure 1: Synthesis Pathway
This diagram illustrates the Grignard addition to the oxetan-3-one core, highlighting the critical temperature control to preserve the strained ring.
Caption: Synthesis of 3-Cyclobutyloxetan-3-ol via Grignard addition. Low temperature (-78°C) is essential to prevent ring opening.
Figure 2: Physicochemical Decision Tree
When should a medicinal chemist deploy this scaffold? This logic flow guides the decision process based on ADME issues.
Caption: Strategic logic for deploying the 3-cyclobutyloxetan-3-ol scaffold in lead optimization.
References
-
Wuitschik, G., et al. (2006).[4] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][5][6] Angewandte Chemie International Edition, 45(46), 7736–7739.[4] Link
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
PubChem. "3-Cyclobutyloxetan-3-ol (Compound)." National Library of Medicine. Link
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- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Emergence of a Key Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Fundamental Reactivity of the 3-Cyclobutyloxetan-3-ol Core
In the modern era of drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Researchers and medicinal chemists are increasingly moving away from flat, aromatic structures towards three-dimensional, sp³-rich scaffolds that can better explore the complex topology of biological targets.[1] Within this context, the 3-cyclobutyloxetan-3-ol core has emerged as a structure of significant interest.
This scaffold represents a unique fusion of two strained ring systems: a four-membered oxetane and a four-membered cyclobutane, linked at a spirocyclic-like quaternary center which is also a tertiary alcohol. This distinct arrangement offers a fascinating interplay of stability and controlled reactivity. The oxetane moiety, a polar heterocycle, is increasingly utilized as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[2][3][4] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[2][5] Simultaneously, the cyclobutane ring provides a rigid, well-defined three-dimensional backbone, acting as a conformationally restricted motif that can enhance binding efficiency and introduce novel intellectual property vectors.[1][6]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the fundamental reactivity of the 3-cyclobutyloxetan-3-ol core. We will delve into its synthesis, explore its characteristic reactions—particularly under acidic conditions where its strained nature is most pronounced—and detail its proven applications as a valuable building block in the design of next-generation therapeutics.
Synthesis of the 3-Cyclobutyloxetan-3-ol Core
The most direct and widely adopted strategy for constructing the 3-cyclobutyloxetan-3-ol scaffold is through the nucleophilic addition of a cyclobutyl organometallic reagent to oxetan-3-one. Oxetan-3-one is a commercially available and highly versatile electrophilic building block, making this approach efficient and modular.[2][7]
The general synthetic pathway involves two key stages: the preparation of the requisite oxetan-3-one precursor (if not commercially sourced) and the subsequent nucleophilic addition.
A notable and practical synthesis of oxetan-3-one itself involves the gold-catalyzed oxidative cyclization of readily available propargylic alcohols, a method that avoids the use of hazardous diazo ketones.[8]
Experimental Protocol: Synthesis of 3-Cyclobutyl-oxetanol
This protocol describes the synthesis of the parent 3-cyclobutyloxetan-3-ol from cyclobutyl bromide and oxetan-3-one via a Grignard reaction. This method is analogous to procedures used for synthesizing similar 3-substituted oxetan-3-ols.[7]
Step 1: Preparation of Cyclobutylmagnesium Bromide
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to activate the magnesium.
-
Slowly add a solution of cyclobutyl bromide (1.0 eq) in anhydrous THF to the stirred suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. The resulting grey solution is the Grignard reagent.
Step 2: Nucleophilic Addition to Oxetan-3-one
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of oxetan-3-one (1.1 eq) in anhydrous THF dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the oxetan-3-one is fully consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-cyclobutyloxetan-3-ol.
Fundamental Reactivity: A Tale of Two Strained Rings
The reactivity of the 3-cyclobutyloxetan-3-ol core is dominated by the inherent strain of the oxetane ring and the presence of the tertiary alcohol. These features make the scaffold particularly susceptible to reactions under acidic conditions, which can trigger a cascade of ring-opening and rearrangement events.
Acid-Catalyzed Ring-Opening and Rearrangement
The treatment of oxetanes with Brønsted or Lewis acids is a well-established method for initiating ring-opening.[9] For the 3-cyclobutyloxetan-3-ol core, acid catalysis serves a dual purpose: it protonates the oxetane oxygen, transforming it into a good leaving group, and it can protonate the tertiary hydroxyl, setting the stage for its elimination as water. Both pathways lead to the formation of a highly stabilized tertiary carbocation at the C3 position.
This carbocationic intermediate is a branch point for several subsequent reactions:
-
Nucleophilic Trapping: The carbocation can be trapped by a nucleophile present in the reaction medium, leading to a ring-opened 1,3-difunctionalized cyclobutane derivative.
-
Rearrangement: The high energy of the carbocation, combined with the strain of the adjacent cyclobutane ring, makes skeletal rearrangements highly favorable. A common pathway is a semi-pinacol type rearrangement, where the cyclobutane ring expands to form a more stable cyclopentanone derivative.[10] This ring expansion is driven by the release of the significant ring strain of the four-membered carbocycle.[10][11]
This predictable reactivity makes the 3-cyclobutyloxetan-3-ol core a valuable synthetic intermediate for accessing complex difunctionalized cyclobutanes and cyclopentanones, which are themselves important motifs in medicinal chemistry.[12][13]
Functional Group Transformations at the Tertiary Alcohol
The tertiary hydroxyl group serves as a convenient synthetic handle for further functionalization.[2] One of the most valuable transformations is its replacement with a fluorine atom, a common strategy in medicinal chemistry to modulate compound properties such as metabolic stability and binding affinity.
Experimental Protocol: Deoxofluorination with DAST This protocol is based on established methods for the fluorination of tertiary alcohols on an oxetane ring.[2]
-
To a solution of 3-cyclobutyloxetan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the 3-cyclobutyl-3-fluorooxetane.
Applications in Drug Discovery: A Bioisosteric Powerhouse
The unique structural and electronic properties of the 3-cyclobutyloxetan-3-ol core and its derivatives make it a powerful tool for drug design. Its primary application lies in its use as a bioisostere—a chemical group that can replace another while retaining or enhancing desired biological activity.
The oxetane portion is frequently used to replace gem-dimethyl groups, offering similar steric bulk but with significantly increased polarity and aqueous solubility.[3] It can also mimic the hydrogen-bonding capabilities of a carbonyl group.[5] Furthermore, the oxetan-3-ol motif itself has been successfully evaluated as a non-ionizable bioisostere of a carboxylic acid, which can improve membrane permeability by reducing negative charge at physiological pH.[7]
The impact of incorporating this scaffold on key drug-like properties is summarized below.
| Property | Impact of 3-Cyclobutyloxetan-3-ol Core Integration | Rationale / Causality |
| Aqueous Solubility | Generally Increased | The polar oxygen atom of the oxetane and the hydroxyl group act as hydrogen bond acceptors and donors, improving interactions with water.[2][3] |
| Metabolic Stability | Generally Increased | The strained rings can be sterically shielded, and replacement of metabolically labile groups (e.g., gem-dimethyl) with the more robust oxetane can block common sites of CYP450 oxidation.[3][6] |
| Lipophilicity (logP) | Context-Dependent; often reduced | Replacing a purely lipophilic group like a gem-dimethyl with the polar oxetane typically lowers lipophilicity, which can be beneficial for the overall ADME profile.[2] |
| Molecular Conformation | Increased 3D Character | The rigid, puckered nature of both the cyclobutane and oxetane rings forces substituents into well-defined vectors, helping molecules "escape flatland" and enabling novel interactions with protein binding sites.[1][6] |
| Permeability | Potentially Improved | When used as a carboxylic acid bioisostere, the neutral oxetan-3-ol can improve passive diffusion across biological membranes by avoiding anionic charge.[7] |
Conclusion and Future Outlook
The 3-cyclobutyloxetan-3-ol core is far more than a chemical curiosity; it is a strategically designed scaffold that offers a sophisticated solution to many challenges in modern drug discovery. Its synthesis is accessible, and its fundamental reactivity, particularly the propensity for acid-catalyzed ring-opening and rearrangement, provides a gateway to diverse and complex molecular architectures. As a bioisosteric element, it provides medicinal chemists with a powerful tool to fine-tune solubility, metabolic stability, and three-dimensional conformation. As the demand for novel, patentable, and effective drug candidates continues to grow, the strategic application of the 3-cyclobutyloxetan-3-ol core and its derivatives is poised to become an increasingly important tactic in the design of future medicines.
References
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- Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: NIH URL
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- Title: Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery Source: ChemRxiv URL
- Title: Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols Source: PMC - NIH URL
- Title: Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes Source: PubMed URL
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safety, handling, and storage of 3-Cyclobutyloxetan-3-OL
An In-depth Technical Guide to the Safe Handling, and Storage of 3-Cyclobutyloxetan-3-ol
Authored By: A Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 3-Cyclobutyloxetan-3-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The principles outlined herein are grounded in established safety standards for related chemical structures and are intended to foster a proactive safety culture.
Understanding the Compound: A Proactive Approach to Safety
Inferred Hazard Profile
Based on the analysis of structurally related compounds, 3-Cyclobutyloxetan-3-ol should be treated with caution. The primary hazards are anticipated to be:
-
Flammability: Like many low-molecular-weight alcohols and ethers, it is expected to be a flammable liquid.[1][2][3] Vapors may form explosive mixtures with air.
-
Skin and Eye Irritation: Direct contact is likely to cause irritation to the skin and serious irritation to the eyes.[2]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[2]
-
Potential for Peroxide Formation: The ether linkage in the oxetane ring suggests a potential for the formation of explosive peroxides upon prolonged exposure to air and light.[4][5][6]
Prudent Laboratory Practices: Handling with Intent
The cornerstone of safety when working with 3-Cyclobutyloxetan-3-ol is a combination of engineering controls, appropriate personal protective equipment (PPE), and meticulous work practices.
Engineering Controls: The First Line of Defense
All manipulations of 3-Cyclobutyloxetan-3-ol should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[7] The fume hood provides a controlled environment that protects the user from respiratory exposure and contains any potential spills.
Personal Protective Equipment (PPE): Essential Safeguards
A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements:
| Body Part | Protection | Rationale |
| Eyes | Safety goggles | Protects against splashes and vapors that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[7][8] |
| Body | Flame-resistant lab coat | Protects against accidental spills and provides a layer of protection in case of a fire. |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9] Have a chemical spill kit appropriate for flammable liquids nearby.
-
Dispensing:
-
During Use:
-
Post-Handling:
Strategic Storage: Maintaining Integrity and Safety
The proper storage of 3-Cyclobutyloxetan-3-ol is critical to maintaining its chemical integrity and preventing hazardous situations.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1][5] | Reduces vapor pressure and minimizes the risk of fire. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | Minimizes the potential for peroxide formation. |
| Light | Store in an amber or opaque container in a dark location.[5][6] | Light can promote the formation of explosive peroxides. |
| Container | Keep in a tightly sealed, properly labeled container.[1][3] | Prevents leakage and evaporation. |
Chemical Incompatibilities
To prevent dangerous reactions, 3-Cyclobutyloxetan-3-ol should be stored separately from:
-
Strong Oxidizing Agents: Can lead to a violent reaction or fire.[5][10]
-
Strong Acids: Can potentially catalyze the opening of the strained oxetane ring in an uncontrolled manner.
-
Acid Chlorides and Anhydrides: May react exothermically.[10]
Emergency Preparedness: A Validating System
A well-defined emergency plan is a self-validating system that ensures a rapid and effective response to any incident.
Spill Response
The appropriate response to a spill depends on its size and location.
Sources
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Methodological & Application
use of 3-Cyclobutyloxetan-3-OL in medicinal chemistry
Application Note: 3-Cyclobutyloxetan-3-ol in Medicinal Chemistry
Abstract
3-Cyclobutyloxetan-3-ol represents a strategic "high-Fsp3" building block used to modulate lipophilicity, solubility, and metabolic stability in drug discovery. As a 3,3-disubstituted oxetane, it functions as a polar, metabolically robust bioisostere for gem-dimethyl, carbonyl, or cyclohexyl groups. This guide details the physicochemical rationale, synthetic protocols, and decision-making frameworks for deploying this scaffold to "escape flatland" while maintaining ligand efficiency.
Introduction: The Strategic Niche
In modern medicinal chemistry, the "Magic Methyl" effect is well known, but the "Oxetane Effect" has become a dominant tactic for optimizing lead compounds. 3-Cyclobutyloxetan-3-ol combines two strained rings—the oxetane and the cyclobutane —into a single, compact sp3-rich scaffold.
Why This Scaffold?
-
Solubility Modulation: The oxetane oxygen acts as a hydrogen bond acceptor (HBA), significantly lowering LogD and improving aqueous solubility compared to carbocyclic analogs (e.g., bicyclo[1.1.1]pentane or cyclohexyl).
-
Conformational Control: The steric bulk of the cyclobutyl group, combined with the rigid oxetane ring, locks the C3-substituent vectors, reducing the entropic penalty of binding.
-
Metabolic Blocking: The quaternary center at C3 blocks oxidative metabolism (e.g., CYP450 hydroxylation) that typically occurs at less hindered tertiary or secondary carbons.
Physicochemical Profile & Bioisosterism
The following table contrasts 3-Cyclobutyloxetan-3-ol with common structural analogs to highlight its specific utility in property-based design.
| Feature | 3-Cyclobutyloxetan-3-ol | 1-Cyclobutylcyclohexan-1-ol | 3-Isopropyl-oxetan-3-ol | Impact |
| Hybridization | High Fsp3 (100%) | High Fsp3 (100%) | High Fsp3 (100%) | Improved solubility/selectivity |
| LogP (Calc) | ~0.8 - 1.2 | ~2.5 - 3.0 | ~0.5 - 0.9 | Lipophilicity Lowering |
| H-Bond Acceptor | Strong (Oxetane O) | None | Strong (Oxetane O) | Solubility Booster |
| Metabolic Risk | Low (Quaternary C) | Medium (Ring oxidation) | Low | Stability |
| Shape | Compact / Rigid | Bulky / Flexible | Compact / Flexible | Ligand Efficiency |
Bioisosteric Replacement Logic:
-
Replace Cyclohexanol: If a cyclohexyl group causes high lipophilicity (LogD > 3) or metabolic liability, the 3-cyclobutyloxetan-3-ol scaffold retains the steric bulk while dropping LogD by ~1-2 units.
-
Replace Gem-Dimethyl: If a gem-dimethyl group is metabolically labile, the cyclobutyl-oxetane motif offers a metabolically "hard" alternative with distinct vectors.
Synthetic Protocols
Protocol A: Synthesis of 3-Cyclobutyloxetan-3-ol
Rationale: This reaction utilizes the high electrophilicity of oxetan-3-one. The Grignard reagent must be prepared fresh or titrated to ensure stoichiometry, as oxetan-3-one can be prone to polymerization if conditions are not controlled.
Reagents:
-
Magnesium turnings (iodine activated)[2]
-
Oxetan-3-one (Commercial or prepared in situ)
-
Dry THF / Diethyl Ether
Step-by-Step Methodology:
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 eq) and a crystal of iodine.
-
Add dry THF (to cover Mg). Add 10% of the Bromocyclobutane solution (1.0 eq total in THF). Heat gently to initiate (color change: colorless to turbid/grey).
-
Dropwise add the remaining Bromocyclobutane at a rate to maintain gentle reflux. Stir for 1h at RT after addition.
-
-
Addition to Ketone:
-
Cool the Grignard solution to -78°C.
-
Add Oxetan-3-one (0.9 eq, dissolved in minimal dry THF) dropwise over 30 mins. Note: Low temperature is critical to prevent ring opening or polymerization.
-
Allow the mixture to warm slowly to 0°C over 2 hours.
-
-
Workup:
-
Quench with saturated aqueous NH₄Cl at 0°C.
-
Extract with Et₂O (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate carefully (product is low MW and potentially volatile).
-
-
Purification:
-
Flash chromatography (Silica gel, Hexane/EtOAc gradient). The alcohol is polar; expect elution at 30-50% EtOAc.
-
Protocol B: Downstream Functionalization (Fluorination)
Rationale: Converting the alcohol to a fluoride creates a highly lipophilic yet polar-compensated motif, often used to block metabolism further or modulate pKa of nearby amines.
Reagents:
-
DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor
-
Dichloromethane (DCM) (Anhydrous)
Methodology:
-
Dissolve 3-Cyclobutyloxetan-3-ol (1 eq) in anhydrous DCM at -78°C.
-
Add DAST (1.2 eq) dropwise.
-
Stir at -78°C for 1h, then allow to warm to RT overnight.
-
Quench: Pour into saturated NaHCO₃ (Caution: CO₂ evolution).
-
Extract with DCM, dry, and concentrate.
Structural & Logic Visualization
The following diagrams illustrate the synthesis pathway and the decision logic for deploying this scaffold in a drug discovery campaign.
Figure 1: Synthetic workflow for the generation and functionalization of the 3-Cyclobutyloxetan-3-ol scaffold.
Figure 2: Medicinal Chemistry Decision Tree for selecting the 3-Cyclobutyloxetan-3-ol scaffold.
Safety & Handling
-
Strained Rings: Oxetanes are strained ethers. While generally stable under basic and neutral conditions, they can undergo ring-opening in the presence of strong Lewis acids or harsh aqueous acids.
-
Volatility: Low molecular weight oxetane alcohols can be volatile. Avoid prolonged high-vacuum drying; use a rotary evaporator with controlled pressure.
-
Toxicity: As with many novel small molecule intermediates, treat as a potential irritant and sensitizer. Use standard PPE.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[4][5] Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Context on Fsp3 and polarity).
-
Bull, J. A., et al. (2016). "Exploiting the oxetane ring in drug discovery." Synlett.
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Selective Inhibitors of Gamma-Secretase." Journal of Medicinal Chemistry.
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- 5. researchgate.net [researchgate.net]
Applications of 3-Cyclobutyloxetan-3-ol in Drug Discovery Programs: A Technical Guide
Introduction: The Rise of Saturated Spirocycles in Medicinal Chemistry
In the contemporary landscape of drug discovery, the strategic incorporation of three-dimensional (3D) structural motifs is paramount for developing novel therapeutics with enhanced properties. The drive to escape the "flatland" of predominantly aromatic compounds has led to a surge of interest in saturated heterocyclic systems. Among these, spirocyclic scaffolds have emerged as particularly valuable design elements. This guide focuses on a unique and promising building block: 3-Cyclobutyloxetan-3-ol .
The fusion of a cyclobutane ring and an oxetane ring at a shared quaternary carbon creates a rigid, spirocyclic system with a distinct three-dimensional architecture.[1] This unique conformation can offer significant advantages in drug design, including the potential to improve metabolic stability, enhance aqueous solubility, and provide novel intellectual property.[2] This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the rationale, synthesis, and application of 3-Cyclobutyloxetan-3-ol in modern drug discovery programs.
The Strategic Advantage of the 3-Cyclobutyloxetan-3-ol Moiety
The 3-Cyclobutyloxetan-3-ol scaffold is more than just a novel structural curiosity; its constituent parts, the cyclobutane and the oxetane, each bring well-documented benefits to drug candidates. Their combination in a spirocyclic arrangement offers a synergistic enhancement of these properties.
The Oxetane Contribution: A Polar, Metabolic Shield
The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a versatile tool for property modulation.[2] Its key contributions include:
-
Metabolic Stability: The oxetane moiety can serve as a bioisosteric replacement for metabolically labile groups such as gem-dimethyl or carbonyl functionalities.[2] Its incorporation can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[3]
-
Solubility Enhancement: The inherent polarity of the ether oxygen in the oxetane ring can lead to improved aqueous solubility, a critical parameter for oral bioavailability.[4]
-
Reduced Lipophilicity: Compared to its carbocyclic analogue, cyclobutane, the oxetane ring can reduce the lipophilicity of a molecule, which can be advantageous for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]
-
Hydrogen Bonding Capacity: The oxygen atom can act as a hydrogen bond acceptor, potentially leading to new or enhanced interactions with the biological target.
The Cyclobutane Influence: Rigid Scaffolding and Vectorial Projection
The cyclobutane ring, while also a small carbocycle, offers a different set of advantages:
-
Conformational Rigidity: The puckered nature of the cyclobutane ring introduces a degree of conformational constraint.[1] This rigidity can pre-organize the substituents in a well-defined spatial orientation, which can be beneficial for target binding and can reduce the entropic penalty upon binding.
-
Three-Dimensional Diversity: Cyclobutanes provide a non-planar scaffold that projects substituents into distinct vectors in 3D space.[1] This can be exploited to probe new regions of a target's binding pocket.
-
Improved Physicochemical Properties: The incorporation of a cyclobutane ring can lead to an increase in the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success rates.[6] It can also contribute to higher water solubility and lower melting points compared to more planar aromatic systems.[1]
The Spirocyclic Synergy
The spirocyclic fusion of these two rings in 3-Cyclobutyloxetan-3-ol results in a compact, rigid, and polar scaffold. The quaternary spiro-center is exceptionally stable, and the defined exit vectors from the cyclobutane and the polarity of the oxetane can be strategically employed in drug design.
Physicochemical Properties: A Comparative Overview
The introduction of the 3-Cyclobutyloxetan-3-ol moiety is expected to favorably modulate the physicochemical properties of a lead compound. The following table provides a qualitative comparison of the expected impact of this moiety compared to common structural motifs.
| Property | Phenyl Ring | gem-Dimethyl | Carbonyl | 3-Cyclobutyloxetan-3-ol | Rationale |
| Solubility | Low | Very Low | Moderate | High | The polar oxetane and hydroxyl group enhance aqueous solubility. |
| Lipophilicity (LogP) | High | High | Moderate | Low to Moderate | The polar functional groups are expected to lower the LogP. |
| Metabolic Stability | Variable (Prone to oxidation) | Can be labile | Can be reduced | High | The quaternary spiro-center and the oxetane ring are generally resistant to metabolism.[3] |
| Fraction of sp³ Carbons (Fsp³) | Low | High | Low | High | The scaffold is entirely composed of sp³-hybridized carbons, increasing 3D character.[6] |
| Molecular Rigidity | Low (Rotatable) | Moderate | Low | High | The spirocyclic system imparts significant conformational constraint.[1] |
Synthetic Protocols
While the direct synthesis of 3-Cyclobutyloxetan-3-ol is not extensively documented in readily available literature, a plausible and robust synthetic route can be devised based on established methodologies for the synthesis of spirocyclic oxetanes and substituted cyclobutanes.
Protocol 1: Synthesis of 3-Cyclobutyloxetan-3-ol
This protocol outlines a potential multi-step synthesis starting from commercially available materials.
Caption: Proposed synthetic workflow for 3-Cyclobutyloxetan-3-ol.
Step-by-Step Methodology:
-
Protection of Cyclobutanone:
-
To a solution of cyclobutanone (1.0 eq) and triethylamine (1.5 eq) in anhydrous diethyl ether at 0 °C, add trimethylsilyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(trimethylsilyloxy)cyclobutene, which can be used in the next step without further purification.
-
-
Allylation:
-
To a solution of 1-(trimethylsilyloxy)cyclobutene (1.0 eq) and allyl alcohol (1.2 eq) in anhydrous dichloromethane at -78 °C, add a Lewis acid such as titanium(IV) chloride (0.1 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography to obtain 1-((allyloxy)methyl)cyclobutanol.
-
-
Epoxidation:
-
To a solution of 1-((allyloxy)methyl)cyclobutanol (1.0 eq) in dichloromethane at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate and then with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield 1-(oxiran-2-ylmethyl)cyclobutanol.
-
-
Intramolecular Cyclization:
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1-(oxiran-2-ylmethyl)cyclobutanol (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by flash column chromatography to afford the final product, 3-Cyclobutyloxetan-3-ol.
-
Protocol 2: Incorporation of 3-Cyclobutyloxetan-3-ol into a Model Scaffold
This protocol demonstrates the use of 3-Cyclobutyloxetan-3-ol as a building block in a representative nucleophilic substitution reaction.
Caption: Workflow for coupling 3-Cyclobutyloxetan-3-ol to an amine.
Step-by-Step Methodology:
-
Activation of the Hydroxyl Group:
-
To a solution of 3-Cyclobutyloxetan-3-ol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate to yield 3-cyclobutyl-3-(tosyloxy)oxetane.
-
-
Nucleophilic Substitution:
-
To a solution of the aryl amine (1.0 eq) and 3-cyclobutyl-3-(tosyloxy)oxetane (1.1 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify the crude product by flash column chromatography to obtain the desired N-aryl-3-cyclobutyloxetan-3-amine.
-
Application in Drug Discovery: A Bioisosteric Replacement Strategy
The 3-Cyclobutyloxetan-3-ol moiety can be strategically employed as a bioisosteric replacement for other common structural motifs to improve the properties of a drug candidate.
Caption: Conceptual bioisosteric replacement leading to improved properties.
Protocol 3: In Vitro Metabolic Stability Assay
To validate the hypothesis that the 3-Cyclobutyloxetan-3-ol moiety enhances metabolic stability, a standard in vitro microsomal stability assay can be performed.
Objective: To determine the intrinsic clearance (CLint) of a compound containing the 3-Cyclobutyloxetan-3-ol moiety in comparison to an analog without this group.
Materials:
-
Test compounds and comparator compounds (e.g., a rapidly metabolized compound as a positive control).
-
Liver microsomes (human, rat, or other species of interest).
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard for quenching and sample preparation.
-
LC-MS/MS system for analysis.
Step-by-Step Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound and comparators in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, liver microsomes, and the test compound solution. Pre-incubate at 37 °C for 5 minutes.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard to the respective wells.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining percentage of the parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Conclusion
The 3-Cyclobutyloxetan-3-ol scaffold represents a valuable addition to the medicinal chemist's toolbox. Its unique combination of rigidity, three-dimensionality, and polarity offers a compelling strategy for overcoming common challenges in drug discovery, such as poor metabolic stability and low aqueous solubility. The synthetic protocols and analytical methods outlined in this guide provide a framework for the successful implementation of this promising building block in drug discovery programs, paving the way for the development of next-generation therapeutics.
References
-
Liashuk, O. S., Fedinchyk, A., Melnykov, K. P., Herasymchuk, M., Alieksieieva, D., Lesyk, D., Bas, Y. P., Keda, T. Y., Yatsymyrskiy, A. V., Holota, Y., Borysko, P., Yarmolchuk, V. S., & Grygorenko, O. O. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry (Weinheim an der Bergstrasse, Germany), e202403277. Advance online publication. [Link]
-
Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. Angewandte Chemie (International ed. in English), e202419358. Advance online publication. [Link]
-
Ziyaev, M. K., & Turaev, A. S. (2024). Synthesis of spirocyclic cyclobutane- and cyclopentane-containing... ResearchGate. [Link]
-
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024). Preprints.org. [Link]
-
Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]
-
Smietana, M., & Gouverneur, V. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(24), 5426-5433. [Link]
-
Wouters, L., & Van der Veken, P. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(17), 2565–2580. [Link]
-
Shvartsberg, M. S., & Kutateladze, A. G. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC medicinal chemistry, 14(12), 2297–2329. [Link]
-
Stepan, A. F., Larsson, O. M., & de Jesus, R. K. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12574–12615. [Link]
-
Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. ResearchGate. [Link]
-
Carreira, E. M., & Fessard, T. (2014). Spirocyclic Oxetanes: Synthesis and Properties. Chimia, 68(6), 400-404. [Link]
-
Stepan, A. F., Kauffman, G. W., & Keefer, C. E. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of medicinal chemistry, 62(16), 7385–7396. [Link]
-
Jan, M., Khan, S., Shah, S. A. A., Almalki, A. S. A., Al-Abdullah, E. S., Al-Rashidi, N. M., ... & Ullah, F. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1363654. [Link]
-
Jan, M., Khan, S., Shah, S. A. A., Almalki, A. S. A., Al-Abdullah, E. S., Al-Rashidi, N. M., ... & Ullah, F. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1363654. [Link]
-
Kaur, H., & Kumar, V. (2023). Recent advances in the synthesis of oxetanes. Organic & Biomolecular Chemistry, 21(24), 4935-4954. [Link]
-
Grygorenko, O. O., & Zozulya, O. S. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
Application Note: Reaction Conditions for the Ring-Opening of 3-Cyclobutyloxetan-3-ol
Abstract
3-Cyclobutyloxetan-3-ol represents a unique structural motif combining two strained rings: a four-membered ether (oxetane) and a four-membered carbocycle (cyclobutane). While the oxetane ring is increasingly utilized in medicinal chemistry as a carbonyl isostere or gem-dimethyl surrogate to modulate lipophilicity and metabolic stability, its controlled ring-opening offers a gateway to complex, functionalized scaffolds. This guide details the protocols for two divergent reaction pathways: (1) Nucleophilic Ring Opening to access substituted 1,3-diols, and (2) Acid-Catalyzed Semipinacol Rearrangement to access spirocyclic or expanded ring systems.
Introduction & Mechanistic Insight
The reactivity of 3-cyclobutyloxetan-3-ol is dominated by the release of ring strain (~26 kcal/mol for oxetane). The presence of the tertiary hydroxyl group at the C3 position creates a "hemiketal-like" environment that is highly sensitive to acid catalysis.
The Divergent Pathway
The reaction outcome is strictly controlled by the choice of catalyst (Lewis vs. Brønsted) and the nucleophilicity of the medium.
-
Path A: Nucleophilic Attack (SN2-like): Under basic or mild Lewis acid conditions with strong nucleophiles, the oxetane ring opens at the less hindered C2/C4 position, preserving the cyclobutyl ring and yielding acyclic quaternary centers.
-
Path B: Cationic Rearrangement (SN1 / Semipinacol): Under strong Brønsted acid conditions, protonation of the oxetane oxygen leads to C-O bond cleavage. The resulting tertiary carbocation—stabilized by the adjacent cyclobutyl group—is prone to Semipinacol Rearrangement . This often triggers a ring expansion of the cyclobutyl moiety to a cyclopentanone derivative, driven by relief of steric strain.
Mechanistic Diagram
Caption: Divergent reactivity of 3-cyclobutyloxetan-3-ol controlled by reaction conditions.
Experimental Protocols
Protocol A: Nucleophilic Ring Opening (Synthesis of 1,3-Diols)
This method is used to install specific side chains while maintaining the cyclobutyl motif.
Target Product: 2-Cyclobutyl-2-(nucleophile)-1,3-propanediol Reagents: Grignard Reagent (R-MgBr) or Lithium Reagent (R-Li), Lewis Acid (optional: BF3·OEt2).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Solvation: Dissolve 3-cyclobutyloxetan-3-ol (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Activation (Optional): If using weak nucleophiles, cool to -78°C and add BF3·OEt2 (1.1 equiv) dropwise. Stir for 15 min.
-
Addition: Add the nucleophile (e.g., AllylMgBr, 3.0 equiv) dropwise at -78°C.
-
Note: For organolithiums, strictly maintain -78°C to prevent decomposition.
-
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde; oxetanes stain poorly, look for the appearance of the diol).
-
Quench: Quench carefully with sat. NH4Cl solution at 0°C.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (typically 30-50% EtOAc/Hexanes due to polarity of the diol).
Protocol B: Acid-Catalyzed Rearrangement (Synthesis of Spiro/Cyclic Ketones)
This method exploits the "Semipinacol" pathway to generate complexity.
Target Product: Cyclopentanone derivatives (via ring expansion) or hydroxymethyl ketones. Reagents: Brønsted Acid (p-TsOH or TfOH) or Lewis Acid (BF3·OEt2).
Step-by-Step Methodology:
-
Solvation: Dissolve 3-cyclobutyloxetan-3-ol (1.0 equiv) in anhydrous CH2Cl2 (0.1 M).
-
Catalyst Addition:
-
Method A (Mild): Add p-Toluenesulfonic acid (p-TsOH·H2O, 0.1 equiv) at 0°C.
-
Method B (Aggressive): Add BF3·OEt2 (1.2 equiv) at -40°C.
-
-
Reaction: Stir at 0°C for 1-4 hours. The reaction is often rapid once initiated.
-
Monitoring: Monitor for the disappearance of the starting material and the appearance of a carbonyl peak in IR (approx. 1740 cm-1 for cyclopentanone).
-
Quench: Add sat. NaHCO3 solution.
-
Workup: Extract with CH2Cl2.
-
Analysis: Check NMR for the loss of oxetane protons (usually distinct doublets around 4.5-4.8 ppm) and appearance of alpha-carbonyl protons.
Data Summary & Optimization Guidelines
| Parameter | Nucleophilic Opening (Path A) | Rearrangement (Path B) |
| Primary Reagent | Grignard / Organolithium | p-TsOH / BF3·OEt2 |
| Solvent | THF / Et2O | CH2Cl2 / Toluene |
| Temperature | -78°C to 0°C | -40°C to rt |
| Key Intermediate | "Ate" complex | Tertiary Carbocation |
| Major Byproduct | Polymerization (if too conc.) | Elimination (Enol ether) |
| Critical Control | Temperature (keep low) | Acid Stoichiometry |
Troubleshooting
-
Issue: Low Conversion.
-
Solution: Oxetanes are kinetically stable. If unreactive at 0°C, add a Lewis acid promoter (e.g., Yb(OTf)3) rather than heating, which promotes polymerization.
-
-
Issue: Polymerization (Polyether formation).
-
Solution: Run the reaction under high dilution (<0.1 M). Ensure all glassware is strictly base-washed if avoiding acid catalysis, or strictly acid-washed if promoting it.
-
-
Issue: Complex Mixture in Rearrangement.
-
Solution: The carbocation can eliminate to form an alkene. Use a non-nucleophilic counterion acid (e.g., HBF4) and lower the temperature to favor rearrangement over elimination.
-
References
-
BenchChem. Application Notes and Protocols for Ring-Opening Reactions of 3-Oxetanone with Nucleophiles. (2025).[1][2] Retrieved from
-
Wuitschik, G., et al. Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 45(46), 7736-7739. (2006).[3][4][5]
-
Zhang, X.M., et al. Recent development and applications of semipinacol rearrangement reactions.[6] Chemical Science, 12, 9262-9274.[6] (2021).[3][4][6][7][8] Retrieved from
-
Bull, J.A., et al. Exploiting the strain of the oxetane ring in synthesis. Chemical Reviews, 116(19), 12150-12233. (2016).[3][4]
- Song, Z.L., et al.Semipinacol Rearrangement in Natural Product Synthesis. Chemical Society Reviews, 40, 2963-2984. (2011).
Sources
- 1. 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Cyclobutylbut-3-en-1-ol | C8H14O | CID 64986830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The major product of the acid-catalyzed reaction of 3,3-dimethylbutene is.. [askfilo.com]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. Recent development and applications of semipinacol rearrangement reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Cyclobutylhexan-3-ol | C10H20O | CID 108422932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 3-Cyclobutyloxetan-3-ol as a Novel Building Block for Advanced Materials
Document ID: AN-CHO-2602
Abstract: This document provides a comprehensive technical guide on the prospective utility of 3-Cyclobutyloxetan-3-ol, a novel monomer, in the development of advanced functional materials. By combining the unique structural attributes of a cyclobutane ring, the reactive potential of an oxetane moiety, and the functionality of a tertiary alcohol, this molecule presents significant opportunities in both polymer chemistry and medicinal chemistry. These notes offer detailed theoretical justifications, proposed synthetic routes, and step-by-step protocols for the application of 3-Cyclobutyloxetan-3-ol in creating new polymers and as a scaffold in drug discovery.
Part 1: Introduction and Molecular Rationale
The convergence of polymer science and medicinal chemistry has created a demand for novel molecular building blocks that can impart unique and desirable properties to new materials and bioactive compounds. 3-Cyclobutyloxetan-3-ol is a prime candidate to meet this demand, integrating three key functional motifs:
-
The Cyclobutane Ring: This strained carbocycle provides a rigid, three-dimensional scaffold. In medicinal chemistry, cyclobutane moieties are increasingly used to enhance metabolic stability, restrict conformation to improve binding affinity, and serve as bioisosteres for other chemical groups.[1][2][3] This structural rigidity is also advantageous in materials science for creating polymers with predictable morphologies and improved thermal properties.
-
The Oxetane Ring: As a strained four-membered ether, the oxetane ring is highly susceptible to cationic ring-opening polymerization (CROP).[4][5] This allows for the synthesis of polyether-based materials under controlled conditions. In drug discovery, the polar nature of the oxetane ring has been shown to improve aqueous solubility and other key physicochemical properties of drug candidates.[6][7]
-
The Tertiary Alcohol: The hydroxyl group serves as a valuable point for post-polymerization modification, allowing for the attachment of various functional groups, such as targeting ligands, imaging agents, or other polymers. It also increases the hydrophilicity of the resulting materials, which is particularly beneficial for biomedical applications.
Proposed Synthesis of 3-Cyclobutyloxetan-3-ol
As a novel compound, a practical synthetic route is a prerequisite for its application. A plausible approach involves a Grignard reaction between cyclobutylmagnesium bromide and oxetan-3-one.
Caption: Mechanism of Cationic Ring-Opening Polymerization.
Expected Properties of Poly(3-Cyclobutyloxetan-3-ol)
The unique structure of the monomer is predicted to impart specific properties to the resulting polymer.
| Feature | Contributing Moiety | Predicted Impact on Polymer Properties |
| Rigid Backbone Component | Cyclobutane Ring | Increased glass transition temperature (Tg), enhanced thermal stability, and potential for ordered packing. |
| Hydrophilicity | Tertiary Alcohol | Improved water solubility/swellability, potential for hydrogen bonding, and sites for post-functionalization. |
| Biocompatibility | Polyether Backbone | Polyethers are often biocompatible, making the polymer a candidate for biomedical applications. [8] |
Protocol for Cationic Ring-Opening Polymerization
This protocol is a proposed starting point for the synthesis of Poly(3-Cyclobutyloxetan-3-ol). Optimization of temperature, solvent, and initiator concentration will be necessary.
Materials:
-
3-Cyclobutyloxetan-3-ol (monomer)
-
Anhydrous dichloromethane (DCM)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Methanol (quenching agent)
-
Diethyl ether (precipitation solvent)
-
Nitrogen or Argon source
-
Schlenk flask and line
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Monomer Dissolution: In a Schlenk flask under an inert atmosphere, dissolve 3-Cyclobutyloxetan-3-ol (e.g., 1.0 g) in anhydrous DCM (e.g., 10 mL).
-
Initiation: Cool the solution to 0°C in an ice bath. Add the desired amount of BF₃·OEt₂ (e.g., 1 mol% relative to the monomer) dropwise via syringe.
-
Polymerization: Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for 24 hours. Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR for the disappearance of monomer signals.
-
Termination: Quench the polymerization by adding an excess of methanol (e.g., 2 mL).
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether (e.g., 200 mL) with vigorous stirring.
-
Isolation: Collect the polymer by filtration or decantation, wash with fresh diethyl ether, and dry under vacuum at 40°C to a constant weight.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR and FTIR for structural confirmation.
Part 3: Applications in Drug Discovery and Development
The structural features of 3-Cyclobutyloxetan-3-ol make it an attractive scaffold for the development of novel small-molecule therapeutics.
A Scaffold for Bioactive Molecules
The rigid cyclobutane core can serve to orient appended pharmacophores in a defined three-dimensional space, potentially increasing binding affinity and selectivity for a biological target. [9]The oxetane and hydroxyl groups can be used to improve the physicochemical properties of a lead compound. [6][7]
Caption: Use as a scaffold in drug discovery.
Protocol for Scaffold Derivatization
The tertiary alcohol of 3-Cyclobutyloxetan-3-ol can be used as a handle for further functionalization, for example, through esterification.
Materials:
-
3-Cyclobutyloxetan-3-ol
-
A carboxylic acid of interest (R-COOH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve 3-Cyclobutyloxetan-3-ol (1 equivalent), the carboxylic acid (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Coupling Reaction: Cool the solution to 0°C and add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Reaction Progress: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 4: Proposed Workflow for Biomedical Material Evaluation
For polymers derived from 3-Cyclobutyloxetan-3-ol intended for biomedical use, a systematic evaluation of their biocompatibility is essential.
Caption: Workflow for biocompatibility evaluation.
References
-
Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC. [Link]
-
The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Selfchem. [Link]
-
Common oxetane derivatives used in cationic ring-opening polymerization. (n.d.). ResearchGate. [Link]
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing. [Link]
-
Oxetanes in Drug Discovery Campaigns. (2023). ACS Publications. [Link]
-
Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. (2017). RSC Publishing. [Link]
-
Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms. (n.d.). ResearchGate. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. [Link]
-
Biocompatible Polymers and their Potential Biomedical Applications: A Review. (2019). PubMed. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclobutyloxetan-3-ol
Welcome to the technical support guide for the synthesis of 3-Cyclobutyloxetan-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. 3-Cyclobutyloxetan-3-ol is a valuable building block in drug discovery, often serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups, enhancing metabolic stability and aqueous solubility. However, its synthesis, which combines a strained oxetane ring with a strained cyclobutane moiety, presents unique challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the two most common synthetic routes. Our goal is to explain the causality behind experimental choices, empowering you to diagnose and resolve issues encountered in the lab.
Section 1: Synthesis via Grignard Reaction of Cyclobutylmagnesium Bromide with Oxetan-3-one
This is the most direct and convergent approach. The key transformation involves the nucleophilic addition of a pre-formed cyclobutyl Grignard reagent to the carbonyl of oxetan-3-one. While straightforward in principle, success hinges on the quality of the Grignard reagent and the stability of the oxetanone.
Experimental Workflow: Grignard Route
Caption: Workflow for the Grignard-based synthesis of 3-Cyclobutyloxetan-3-ol.
Troubleshooting Guide: Grignard Route
Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the common causes and solutions?
A1: This is a classic Grignard problem. The primary culprit is invariably the passivation of the magnesium surface by magnesium oxide or atmospheric moisture.
-
Causality: Magnesium turnings have a thin, passivating layer of MgO. For the reaction to initiate, the magnesium surface must be exposed to the alkyl halide. Water will protonate and destroy the highly basic Grignard reagent as it forms.
-
Troubleshooting Steps:
-
Activate Magnesium: Before adding the solvent, crush the magnesium turnings in the flask with a glass rod under an inert atmosphere (N2 or Ar). This physically breaks the oxide layer.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the Mg surface, exposing fresh metal. You should see the characteristic brown color of I₂ disappear as the reaction initiates.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents (ether or THF) from a freshly opened bottle or a solvent purification system.
-
Initiation: Use a concentrated solution of cyclobutyl bromide for the initial addition to a small amount of solvent over the magnesium. Once the exotherm begins, dilute with the remaining solvent.[1][2]
-
Q2: The reaction is complete by TLC, but my yield of 3-Cyclobutyloxetan-3-ol is very low after workup and purification. Where did my product go?
A2: Low yield in this reaction often points to two issues: decomposition of the starting material (oxetan-3-one) or decomposition of the product during workup. The oxetane ring is susceptible to ring-opening under acidic conditions.[3]
-
Causality: Oxetan-3-one can polymerize or decompose in the presence of strong nucleophiles or bases. More critically, the tertiary alcohol product, 3-Cyclobutyloxetan-3-ol, can undergo acid-catalyzed ring-opening during a traditional acidic workup (e.g., with HCl or H₂SO₄). The inherent ring strain of both the oxetane and cyclobutane moieties can promote rearrangement pathways.[3][4]
-
Preventative Measures:
-
Use a Buffered Quench: Avoid strong acids. The standard and most reliable method is to quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. This provides a proton source that is buffered around pH 6-7, which is mild enough to protonate the alkoxide without causing significant ring-opening.
-
Temperature Control: Add the Grignard reagent to the solution of oxetan-3-one at low temperature (-78 °C is ideal, but 0 °C is often sufficient) to minimize side reactions like enolization or degradation of the ketone.
-
Check Oxetan-3-one Quality: Oxetan-3-one is not indefinitely stable. Use a freshly prepared or recently purchased batch. Consider purifying it by distillation under reduced pressure if its purity is suspect.
-
Detailed Protocol: Grignard Route
-
Grignard Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine.
-
Add a small volume of anhydrous THF via syringe.
-
In the dropping funnel, prepare a solution of cyclobutyl bromide (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once initiated (disappearance of iodine color, gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation. Cool to room temperature. The resulting dark grey/brown solution is your Grignard reagent.
-
-
Addition Reaction:
-
In a separate flame-dried flask, prepare a solution of oxetan-3-one (1.0 eq) in anhydrous THF.
-
Cool this solution to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent via cannula to the oxetan-3-one solution over 30-60 minutes.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours. Monitor reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until no further gas evolution is observed.
-
Warm the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-Cyclobutyloxetan-3-ol as a clear oil or low-melting solid.
-
Section 2: Synthesis via Paternò-Büchi [2+2] Photocycloaddition
The Paternò-Büchi reaction is a powerful method for synthesizing oxetanes via the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene.[5][6] For this target, the reactants would be cyclobutanone and a formaldehyde equivalent. This route avoids organometallics but requires specialized photochemical equipment and careful control of the reaction mechanism.
Reaction Mechanism: Paternò-Büchi
Caption: Simplified mechanism of the triplet-pathway Paternò-Büchi reaction.
Troubleshooting Guide: Paternò-Büchi Route
Q1: I am seeing very low conversion of my starting cyclobutanone, even after prolonged irradiation. What's wrong?
A1: Low conversion in photochemical reactions is typically due to issues with the light source, quantum yield, or quenching of the excited state.
-
Causality: The Paternò-Büchi reaction proceeds via an electronically excited state of the carbonyl compound.[7] If this state is not formed efficiently or is rapidly deactivated (quenched) by other species in the solution, the reaction will not proceed.
-
Troubleshooting Steps:
-
Check Your Light Source: Cyclobutanone's n→π* transition requires UV light, typically from a medium-pressure mercury lamp. Ensure the lamp is functioning correctly and that your reaction vessel is made of a UV-transparent material like quartz or Pyrex (depending on the required wavelength).
-
Degas the Solvent: Molecular oxygen (O₂) is a highly efficient quencher of triplet excited states. Before starting the irradiation, thoroughly degas your solvent and reactant mixture by bubbling argon or nitrogen through it for at least 30 minutes, or by using several freeze-pump-thaw cycles.
-
Formaldehyde Source: Gaseous formaldehyde is impractical. Paraformaldehyde or 1,3,5-trioxane are common solid sources, but they must depolymerize in solution to provide monomeric formaldehyde for the reaction. This process can be slow and may require catalytic amounts of a Lewis or Brønsted acid, which can also complicate the reaction. Ensure your source is reactive under the chosen conditions.
-
Q2: My reaction produces a complex mixture of products, with only a small amount of the desired oxetane. How can I improve selectivity?
A2: The formation of a biradical intermediate opens the door to multiple reaction pathways besides the desired ring closure.[8]
-
Causality: The 1,4-biradical formed after the initial C-O bond formation is a key intermediate.[6] This species can undergo alternative reactions, such as hydrogen abstraction from the solvent or disproportionation, leading to byproducts. Furthermore, formaldehyde can polymerize under photochemical conditions.
-
Improving Selectivity:
-
Solvent Choice: Use a solvent that is photochemically inert and a poor hydrogen atom donor. Acetonitrile and benzene are common choices. Avoid alcohols or ethers that can be readily attacked by radical species.
-
Concentration: The cycloaddition is a bimolecular process. Running the reaction at a higher concentration of reactants can favor the desired pathway over unimolecular decomposition or reactions with the solvent. However, be mindful of potential photodimerization of cyclobutanone at very high concentrations.
-
Regioselectivity: While not an issue with symmetric formaldehyde, if using a different alkene, the regioselectivity is governed by the stability of the intermediate 1,4-biradical. The reaction typically proceeds to form the more stable biradical.[8]
-
Detailed Protocol: Paternò-Büchi Route
-
Reaction Setup:
-
To a quartz photochemical reactor, add cyclobutanone (1.0 eq), paraformaldehyde (2.0-3.0 eq), and a suitable solvent (e.g., acetonitrile).
-
Seal the reactor and degas the solution thoroughly with argon for 30 minutes.
-
Place the reactor in the photochemical apparatus equipped with a medium-pressure mercury lamp and a cooling jacket to maintain the reaction temperature (typically 10-20 °C).
-
-
Irradiation:
-
Turn on the cooling system and the lamp.
-
Irradiate the mixture for 12-48 hours. Monitor the reaction's progress by taking small aliquots (shielded from light) and analyzing them by GC-MS or ¹H NMR to observe the disappearance of cyclobutanone.
-
-
Workup and Purification:
-
Once the reaction has reached optimal conversion, turn off the lamp.
-
Filter the reaction mixture to remove any remaining paraformaldehyde.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude oil will likely contain unreacted starting material and byproducts. Purify by flash column chromatography as described in the Grignard route protocol.
-
Section 3: General FAQs
Q: Which synthetic route is better for scale-up?
A: The Grignard route is generally more amenable to scale-up. Photochemical reactions can be difficult to scale due to the "light penetration" problem, where the outer layers of the solution absorb most of the light, leading to inefficient conversion in the core of a large reactor. Grignard reactions, while sensitive, use standard chemical engineering equipment and principles that are well-established for large-scale synthesis.
Q: How do I confirm the structure of my final product?
A: A combination of NMR spectroscopy and mass spectrometry is essential.
-
¹H NMR: Expect to see characteristic multiplets for the cyclobutyl ring protons and diastereotopic protons on the oxetane ring. The hydroxyl proton will appear as a broad singlet that can be exchanged with D₂O.
-
¹³C NMR: Look for the quaternary carbon of the oxetane ring attached to the oxygen and the cyclobutyl group (C-O), typically in the 70-85 ppm range. You will also see distinct signals for the other carbons of both rings.
-
Mass Spectrometry (e.g., GC-MS or ESI-MS): This will confirm the molecular weight of the product (128.17 g/mol ) and can provide fragmentation patterns consistent with the proposed structure.
Q: My purified 3-Cyclobutyloxetan-3-ol is turning yellow upon storage. Is it decomposing?
A: Yes, this is possible. Tertiary alcohols, especially those incorporated into strained ring systems, can be susceptible to slow decomposition over time, potentially through acid- or light-catalyzed pathways. For long-term storage, it is recommended to keep the material in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C). Re-purification may be necessary if the material has been stored for an extended period.
References
-
M. A. S. Blackburn, C. C. Wagen, M. R. Bodrogean, P. M. Tadross, A. J. Bendelsmith, D. A. Kutateladze, E. N. Jacobsen. (2023). A catalytic protio-semipinacol ring-expansion reaction for the highly enantioselective conversion of tertiary vinylic cyclopropyl alcohols into cyclobutanone products. J. Am. Chem. Soc., 145, 15036-15042. [Link]
-
D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules, 18(9), 11384-11428. [Link]
-
Burkhard, J. A., Wodl, M., & Carreira, E. M. (2010). A Practical, Scalable, and Safe Preparation of 3-Oxetanone. Organic Syntheses, 87, 298-306. [Link]
-
D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(9), 2223-2275. [Link]
-
Griesbeck, A. G., & Bondock, S. (2001). Paternò–Büchi reactions of Allylic Alcohols and Acetates with Aliphatic Aldehydes: Evidences for Hydrogen-Bond Activation in the Excited Singlet and Triplet States? J. Am. Chem. Soc., 123(25), 6191–6192. [Link]
-
Filo. (2021). Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound. [Link]
-
Faza, O. N., & López, C. S. (2007). Paternò–Büchi reaction between aromatic carbonyl compounds and 1-(3-furyl)alkanols. Tetrahedron, 63(34), 8344-8350. [Link]
-
Doubtnut. (2021). Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A)... YouTube. [Link]
-
Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 3925–3929. [Link]
-
Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12230. [Link]
-
Chem Wisdom. (2020). Paterno-Buchi reaction || photochemistry || solved problems. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. [Link]
-
Cibulka, R., & Vasconcelos, V. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-158. [Link]
-
D'Auria, M., & Racioppi, R. (2007). Paternò-Büchi reaction between aromatic carbonyl compounds and 1-(3-furyl)alkanols. Tetrahedron, 63(34), 8344-8350. [Link]
-
Cibulka, R., & Vasconcelos, V. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-158. [Link]
-
Roček, J., & Hasan, F. (1988). Cyclobutanone. Organic Syntheses, Coll. Vol. 6, 320. [Link]
-
Toppr. (2021). Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A)... YouTube. [Link]
Sources
- 1. Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga.. [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
how to improve the yield of 3-Cyclobutyloxetan-3-OL synthesis
Technical Support Center: 3-Cyclobutyloxetan-3-ol Synthesis
Subject: Optimization of Yield and Purity for 3-Cyclobutyloxetan-3-ol Ticket ID: OX-CY-003-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Gem-Dimethyl" Surrogate Challenge
You are likely synthesizing 3-cyclobutyloxetan-3-ol as a structural motif to replace a gem-dimethyl group or a carbonyl in a drug candidate. This "oxetane switch" often improves metabolic stability and aqueous solubility.[1] However, the synthesis is deceptively simple. While it appears to be a standard Grignard addition to a ketone, the strain of the oxetane ring (approx. 26 kcal/mol) and the polarity of the resulting tertiary alcohol create a specific set of yield-killing pitfalls: ring opening during workup and water solubility during isolation .
This guide deviates from standard textbook Grignard protocols to address these specific stress points.
Phase 1: Reagent Integrity & Setup (Pre-Reaction)
Q: My 3-oxetanone is a commercial reagent. Do I need to purify it? A: Yes, almost always. Commercial 3-oxetanone is notoriously unstable. It often contains polymeric species or hydrates (gem-diols) formed from atmospheric moisture.
-
The Fix: If the reagent is not a clear, colorless liquid, redistill it immediately before use. If it is sold as a solution (e.g., in DCM or THF), dry it over activated 4Å molecular sieves for 12 hours.
-
Why: Water destroys your Grignard reagent (CyclobutylMgBr), requiring a large excess that complicates the workup. Polymers reduce the effective concentration of the electrophile.
Q: The Cyclobutylmagnesium bromide formation is sluggish. How do I initiate it? A: Cyclobutyl bromide is sterically hindered and less reactive than linear alkyl halides.
-
The Fix: Use the "Dry Stir" method. Stir the magnesium turnings under argon dry (no solvent) with a crystal of iodine for 10 minutes to etch the surface. Add a small volume of ether/THF and 1/10th of the halide to initiate (look for turbidity/exotherm).
-
Advanced Tip: If initiation fails, use Turbo-Grignard conditions (LiCl-mediated). The addition of LiCl breaks up magnesium oxide aggregates and increases the solubility of the organometallic species.
Phase 2: The Reaction (The Addition)
Q: I see conversion on TLC, but my isolated yield is <30%. Is the reaction failing? A: Likely not. The reaction often works fine; the loss usually happens during workup (see Phase 3). However, side reactions can occur.
-
Protocol Adjustment:
-
Temperature: Cool the Grignard solution to -78 °C (acetone/dry ice).
-
Addition Mode: Add the 3-oxetanone (diluted in THF) slowly to the Grignard.
-
Stoichiometry: Use 1.2 to 1.5 equivalents of CyclobutylMgBr. The oxetane ring is an electrophile, but the carbonyl is more electrophilic. Low temperatures ensure the Grignard attacks the carbonyl (C=O) and not the ring carbons (C-O).
-
Q: Can I use Lanthanide salts (LaCl3·2LiCl)? A: Highly Recommended. Adding 1.0 equiv of anhydrous LaCl3·2LiCl to the ketone before adding the Grignard complexes the carbonyl oxygen.
-
Mechanism: This increases the electrophilicity of the carbonyl (activating it) while the bulk of the Lanthanide suppresses enolization (though less relevant here as 3-oxetanone enolization is difficult) and sterically protects the oxetane ring from nucleophilic attack.
Phase 3: The Workup (The Critical Failure Point)
Q: My product disappears after adding NH4Cl. What happened? A: Acid-Catalyzed Ring Opening. This is the most common failure mode. Standard saturated NH4Cl is slightly acidic (pH ~5). In the presence of unreacted magnesium salts, this can trigger the opening of the strained oxetane ring to form a diol or an allylic alcohol derivative.
-
The Fix (Buffered Quench): Do NOT use pure NH4Cl. Use a mixture of saturated NH4Cl and NH4OH (9:1) to keep the pH basic (pH > 8). Alternatively, use a Rochelle’s Salt (Sodium Potassium Tartrate) solution. This solubilizes magnesium salts without dropping the pH into the danger zone.
Q: I have a massive emulsion, and the organic layer is tiny. A: 3-Cyclobutyloxetan-3-ol is a small, polar molecule with a hydroxyl group and an ether oxygen. It is highly water-soluble.
-
The Fix (Salting Out):
-
Saturate the aqueous layer with solid NaCl until no more dissolves.
-
Perform 4-5 extractions with a polar solvent like Ethyl Acetate or CHCl3/iPrOH (3:1) . Diethyl ether is often too non-polar to recover this alcohol efficiently.
-
Phase 4: Purification
Q: My product decomposes on the silica column. A: Silica gel is naturally acidic (pH 4-5). This acidity is sufficient to open the oxetane ring during a slow column run.
-
The Fix (Deactivated Silica): Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes. Run your eluent with 0.5% Et3N added. This neutralizes the silica surface silanols.
Visualizing the Workflow & Troubleshooting
Diagram 1: Optimized Synthetic Pathway
Caption: Optimized workflow emphasizing pH control at the quench stage and silica neutralization during purification.
Diagram 2: Troubleshooting Logic Tree
Caption: Diagnostic logic to identify the specific yield-loss vector (Chemical Stability vs. Physical Isolation).
Summary of Quantitative Data
| Parameter | Standard Protocol | Optimized Protocol | Impact |
| Temperature | 0 °C | -78 °C | Prevents polymerization of 3-oxetanone. |
| Quench pH | pH ~5 (NH4Cl) | pH > 8 (Buffered) | Prevents acid-catalyzed ring opening. |
| Extraction | 3x Ether | 4x EtOAc + NaCl Sat. | Recovers polar alcohol from water. |
| Stationary Phase | Standard Silica | Et3N-Treated Silica | Prevents degradation during purification. |
| Expected Yield | 20-40% | 65-85% | Significant reduction in material loss. |
References
-
Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[1]
- Grounding: Establishes the utility of oxetanes and highlights their metabolic stability compared to gem-dimethyl groups.
-
BenchChem Application Notes. (2025). "Protocols for Ring-Opening Reactions of 3-Oxetanone."
- Grounding: Details the mechanism of nucleophilic addition and the specific risk of acid-c
-
Ye, L., et al. (2008). "Synthesis of oxetan-3-ones." Organic Chemistry Portal.
- Grounding: Discusses the stability and preparation of the 3-oxetanone starting m
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie Int. Ed.
- Grounding: Provides context on the handling of sensitive oxetane intermediates and purification strategies using deactiv
Sources
troubleshooting unexpected side products in reactions with 3-Cyclobutyloxetan-3-OL
Executive Summary
You are likely using 3-Cyclobutyloxetan-3-ol as a high-value building block to introduce a metabolically stable, polar, spiro-like core (a bioisostere for gem-dimethyl or carbonyl groups). While 3,3-disubstituted oxetanes possess surprising kinetic stability compared to their monosubstituted counterparts, the combination of two strained rings (oxetane ~25 kcal/mol + cyclobutane ~26 kcal/mol) creates a "spring-loaded" substrate.
Unexpected side products typically arise from three specific failure modes: Acid-Catalyzed Ring Opening , Cationic Rearrangement (Semipinacol/Wagner-Meerwein) , and Oligomerization .
This guide provides the mechanistic causality for these failures and actionable protocols to prevent them.
Part 1: The Diagnostic Matrix
Symptom: "My product mass is correct, but the NMR is complex/wrong."
-
Issue: Isomerization/Rearrangement.
-
Mechanism: You likely triggered a cationic rearrangement. The cyclobutyl group adjacent to the C3 carbocation (formed by activating the -OH) is prone to migration or ring expansion.
-
The Fix: Switch to basic or radical-mediated functionalization.
Symptom: "I see a broad 'hump' in the baseline or gummy residue."
-
Issue: Cationic Ring-Opening Polymerization (CROP).
-
Mechanism: Strong Lewis acids (e.g.,
) coordinate to the oxetane oxygen, triggering a chain reaction. -
The Fix: Limit Lewis acid stoichiometry to <1.0 equiv or switch to Brønsted acid catalysis in highly dilute conditions if ring opening is intended.
Symptom: "NMR shows loss of the distinct doublets at 4.5–4.8 ppm."
-
Issue: Hydrolytic Ring Opening.
-
Mechanism: Trace acid + trace water leads to the formation of a triol (acyclic).
-
The Fix: The "Buffer Rule" (see Protocols).
Part 2: Deep Dive & Troubleshooting
1. The "Hidden" Acid Sensitivity
While 3-cyclobutyloxetan-3-ol is stable to base (e.g.,
The Mechanism of Failure: Protonation of the oxetane oxygen activates the C-O bond. Water or nucleophiles attack the less hindered face (though in 3,3-systems, sterics are equal), relieving 106 kJ/mol of ring strain.
Q: Why is my yield low after column chromatography? A: Standard silica gel is slightly acidic (pH 4–5). This is sufficient to open the oxetane ring during slow elutions.
-
Solution: Pre-treat your silica column with 1% Triethylamine (
) in hexanes before loading your sample. This neutralizes active acidic sites.
2. The Rearrangement Trap (Semipinacol/Wagner-Meerwein)
Attempting to convert the tertiary alcohol to a leaving group (e.g., Tosylation, Mesylation) or reacting under
The Mechanism: If the -OH group leaves, a tertiary carbocation forms at C3. This cation is adjacent to a strained cyclobutyl ring. To stabilize the charge, a C-C bond from the cyclobutyl group may migrate, expanding the ring to a cyclopentane derivative (Semipinacol-type rearrangement).
Caption: Divergent pathways for activated 3-Cyclobutyloxetan-3-ol. The C3 cation is a branch point for desired substitution vs. fatal rearrangement.
Part 3: Validated Protocols
Protocol A: The "Buffer Rule" for Reactions
Use this standard operating procedure (SOP) for any reaction involving the hydroxyl group.
-
Solvent Prep: Ensure all solvents are anhydrous. If using
or THF, store over activated molecular sieves (3Å or 4Å). -
Acid Scavenger: Always include a non-nucleophilic base (e.g., 2,6-Lutidine or
) before adding any electrophile (like MsCl, Tf2O, or alkyl halides). -
Stoichiometry: Use 1.2 equivalents of base relative to the electrophile.
Protocol B: The Stability Stress Test
Before committing precious material to a scale-up, run this 1-hour test.
| Reagent/Condition | Observation (TLC/NMR) | Interpretation | Action |
| CDCl3 (untreated) | New spots on TLC after 10 min | Acidic solvent induced ring opening. | Filter solvent through basic alumina or use |
| TFA (1 eq) in DCM | Immediate consumption | Rapid ring opening/rearrangement. | Do not use acidic deprotection strategies (e.g., Boc removal) on this scaffold. |
| NaH / DMF | No change | Stable alkoxide. | Safe to proceed with alkylation. |
Protocol C: Functionalizing the -OH without Rearrangement
To alkylate or acylate the tertiary alcohol, avoid
Recommended Method: Sodium Hydride Alkylation
-
Dissolve 3-Cyclobutyloxetan-3-ol in anhydrous THF (0.1 M).
-
Cool to 0°C.
-
Add NaH (60% dispersion, 1.2 equiv) . Note: Gas evolution.
-
Stir for 15 min at 0°C (Formation of the alkoxide).
-
Add electrophile (e.g., MeI, BnBr).
-
Warm to RT.
-
Why this works: The alkoxide is formed under basic conditions. The oxetane ring is stable to strong bases. The reaction proceeds via
(on the electrophile), avoiding the formation of a cation at C3.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Lewis Acids (like
-
Alternative: Use thermal activation or radical pathways if possible. If a Lewis Acid is mandatory, use bulky, mild variants like
or Lanthanide triflates ( ) which are often more oxetane-tolerant.
Q2: I need to remove a Boc group elsewhere in the molecule. TFA destroyed my oxetane. What now? A: Standard TFA/DCM deprotection is incompatible.
-
Alternative 1:TMSOTf / 2,6-lutidine . (Silylation-mediated cleavage).
-
Alternative 2:Thermal deprotection (if stable >150°C, though risky for strained rings).
-
Alternative 3:pTsOH (1 eq) in iPrOH . Sometimes the kinetics of Boc removal are faster than ring opening, but this requires careful monitoring.
Q3: Why does the literature say oxetanes are stable bioisosteres if they are this fragile? A: They are metabolically stable (resistant to P450 oxidation) and stable at physiological pH (7.4). Their fragility is strictly a synthetic challenge (low pH, Lewis acids). Once synthesized and purified, the drug candidate is usually stable in biological systems.
References
-
Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4] Angewandte Chemie International Edition, 45(46), 7736-7739.[2] Link
-
Burkhard, J. A., et al. (2010).[5][6][7] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052-9067.[6] Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][6] Chemical Reviews, 116(19), 12150–12233. Link
-
Jenkins, K., et al. (2018). "Stability and Reactivity of 3,3-Disubstituted Oxetanes." Journal of Organic Chemistry, 83(24). Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Cyclobutyloxetan-3-ol
Here is the technical support guide for the synthesis of 3-Cyclobutyloxetan-3-ol, designed for researchers and drug development professionals.
Executive Summary & Molecule Profile
Target Molecule: 3-Cyclobutyloxetan-3-ol Formula: C₇H₁₂O₂ Key Application: Bioisostere for gem-dimethyl or carbonyl groups; solubility enhancer in scaffold hopping.
Technical Context: Constructing the quaternary center at the C3 position of the oxetane ring is the primary synthetic challenge. While the oxetane ring is strained (~106 kJ/mol), it is kinetically stable to many nucleophiles but sensitive to strong Lewis acids and electrophiles. The "Gold Standard" pathway involves the nucleophilic addition of a cyclobutyl organometallic reagent to oxetan-3-one.
This guide details the Direct Nucleophilic Addition (Pathway A) and provides a contingency guide for Precursor Synthesis (Pathway B) when commercial oxetan-3-one is unavailable or degraded.
Pathway A: Direct Nucleophilic Addition (The Gold Standard)
This is the most efficient route, but it is prone to failure due to the quality of the organometallic reagent and the instability of the ketone.
The Reaction Scheme
Reagents: Cyclobutylmagnesium bromide (or Cyclobutyllithium) + Oxetan-3-one. Mechanism: 1,2-Nucleophilic Addition.[1]
Caption: Figure 1.[2][3][4][5] Workflow for the generation of Cyclobutylmagnesium bromide and subsequent addition to oxetan-3-one.
Protocol & Troubleshooting Guide
User Question: My yield is consistently low (<30%), and I see starting material remaining. What is going wrong?
Senior Scientist Diagnosis: The issue likely lies in the titer of your Grignard reagent or the polymerization of oxetan-3-one . Cyclobutyl halides are sluggish to form Grignards and often undergo Wurtz coupling (homo-coupling) side reactions, effectively lowering your active nucleophile concentration.
Step-by-Step Optimization:
| Parameter | Recommended Condition | Technical Rationale |
| Solvent | Anhydrous THF (Freshly distilled/dried) | Diethyl ether is often too volatile for the initiation exotherm; THF stabilizes the Grignard species better. |
| Mg Activation | Iodine (I₂) crystal + Heat gun | Cyclobutyl bromide is sterically hindered. Chemical activation is mandatory to strip the MgO layer. |
| Temperature (Formation) | Reflux for 1-2 hours | Unlike alkyl Grignards, cyclobutyl requires energy to insert Mg. Do not overheat to avoid Wurtz coupling. |
| Temperature (Addition) | -78°C → 0°C | Oxetan-3-one is prone to ring-opening or polymerization at high temps. Add the ketone slowly to the cold Grignard. |
| Stoichiometry | 1.2 - 1.5 eq. Grignard | Excess nucleophile compensates for adventitious moisture and Wurtz coupling losses. |
Critical Troubleshooting (Q&A):
Q: Can I use Cyclobutyllithium instead? A: Yes, and it is often cleaner.
-
Protocol: Perform Lithium-Halogen exchange on Cyclobutyl bromide using t-BuLi (2 eq) at -78°C in pentane/ether, then add the ketone.
-
Benefit: Faster addition, less aggregation than Mg species.
-
Risk: t-BuLi is pyrophoric; requires strict Schlenk technique.
Q: My Oxetan-3-one seems to be a solid/polymer. Can I use it? A: No. Oxetan-3-one monomer is a volatile liquid (bp ~140°C, but often handled in solution). If it has solidified, it has polymerized.
-
Fix: Depolymerize by heating (cracking) and distilling immediately before use, or synthesize fresh (see Module 2).
Pathway B: The "Supply Chain" Route (Synthesis of Oxetan-3-one)
If you cannot source high-quality oxetan-3-one, you must synthesize it. The standard oxidation of oxetan-3-ol is the most reliable method.
Synthetic Workflow
Route: Epichlorohydrin → Oxetan-3-ol → Oxetan-3-one.
Caption: Figure 2.[2][5] De novo synthesis of the electrophile Oxetan-3-one from Epichlorohydrin.
Key Technical Nuances
-
Oxidation Step: Avoid acidic oxidants (like Jones reagent) as they will open the oxetane ring.
-
Recommended:Swern Oxidation (DMSO/Oxalyl Chloride/TEA) or Dess-Martin Periodinane . These occur under basic/neutral conditions, preserving the ring [1].
-
Storage: Use the ketone immediately or store as a dilute solution in anhydrous DCM at -20°C.
-
Module 3: Isolation & Purification (The Hidden Bottleneck)
Issue: 3-Cyclobutyloxetan-3-ol is a low molecular weight, polar diol-like molecule (tertiary alcohol + ether). It has high water solubility, making extraction difficult.
User Question: I quenched the reaction, but my organic layer is empty. Where is my product?
Senior Scientist Solution: Your product is likely in the aqueous phase.
Recovery Protocol:
-
Salting Out: Saturate the aqueous quench phase with NaCl or K₂CO₃ until solids precipitate. This forces the organic product out (Salting-out effect).
-
Solvent Choice: Do not use Hexanes or pure Ether.
-
Use:Ethyl Acetate (EtOAc) or DCM/Isopropanol (9:1) for extraction.
-
Procedure: Perform 4-5 extractions, not just 3.
-
-
Alternative Workup:
-
Quench with a minimal amount of saturated Rochelle’s salt (Sodium potassium tartrate) to break the Mg-emulsion without adding excess water.
-
Decant the organic layer and wash the solid salts with EtOAc.
-
Frequently Asked Questions (FAQ)
Q1: Can I make the oxetane ring after attaching the cyclobutyl group?
-
A: Theoretically, yes, via the cyclization of 2-cyclobutyl-2-(halomethyl)propane-1,3-diol . However, synthesizing this specific precursor is far more complex than the Grignard addition to the pre-formed ring. The "Pummerer rearrangement" routes used for 3-aryloxetanes are not applicable to alkyl-substituted ones. Stick to Pathway A.
Q2: How do I confirm the structure? The NMR is confusing.
-
A:
-
¹H NMR: Look for the oxetane ring protons.[2] They typically appear as two AB doublets (or a multiplet) around 4.4 - 4.8 ppm . The cyclobutyl methine proton will be shielded/shifted.
-
¹³C NMR: The quaternary carbon (C3) of the oxetane usually shows up around 70-75 ppm . The oxetane CH₂ carbons are around 80-85 ppm .
-
Q3: Is the product stable?
-
A: It is relatively stable at room temperature but should be stored cold. Avoid strong acids (HCl, H₂SO₄) which will trigger ring opening to the 1,3-diol or rearrangement products.
References
-
Wuitschik, G., et al. (2010).[2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Angewandte Chemie International Edition, 49(16), 2816-2850.
-
Bull, J. A., et al. (2016). "Synthesis and Functionalization of Oxetanes." Chemical Reviews, 116(19), 12150-12233.
-
BenchChem Technical Support. (2025). "Troubleshooting Grignard Reagent Addition to Ketones." BenchChem Knowledge Base.
-
Master Organic Chemistry. (2019). "Grignard Reaction Mechanism and Troubleshooting."
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
Technical Support Center: A Researcher's Guide to 3-Cyclobutyloxetan-3-ol
Welcome to the dedicated technical support center for 3-Cyclobutyloxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique handling and storage challenges presented by this valuable building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure the integrity of your experiments and the longevity of this reagent.
The structure of 3-Cyclobutyloxetan-3-ol, featuring a strained oxetane ring, a cyclobutane moiety, and a tertiary alcohol, presents a unique combination of chemical properties. Understanding these characteristics is paramount to its successful application in your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter.
Frequently Asked Questions (FAQs)
What are the primary chemical hazards associated with 3-Cyclobutyloxetan-3-ol?
What are the ideal storage conditions for 3-Cyclobutyloxetan-3-ol?
To maintain the chemical integrity of 3-Cyclobutyloxetan-3-ol, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][3][6] The recommended storage temperature is typically between 15-25°C. Due to the presence of the hydroxyl group, this compound may be hygroscopic, meaning it can absorb moisture from the air.[7][8][9] Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent water absorption and potential degradation.
Is 3-Cyclobutyloxetan-3-ol prone to degradation?
Yes, the strained four-membered oxetane ring makes this molecule susceptible to ring-opening reactions.[10][11][12][13][14] This reactivity is a key feature for its synthetic utility but also a potential source of degradation if not handled properly. Exposure to acidic or basic conditions, as well as certain nucleophiles, can catalyze the opening of the oxetane ring.[11][13]
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of 3-Cyclobutyloxetan-3-ol in your experiments.
Scenario 1: Inconsistent Experimental Results
Question: I am observing inconsistent yields and the formation of unknown byproducts in my reactions using 3-Cyclobutyloxetan-3-ol. What could be the cause?
Answer: Inconsistent results are often linked to the degradation of the starting material. The primary suspect is the ring-opening of the oxetane moiety.
Troubleshooting Steps:
-
Verify Purity: Before use, verify the purity of your 3-Cyclobutyloxetan-3-ol stock using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Check for Water Content: The presence of water can lead to undesired side reactions. If the compound has been stored improperly, it may have absorbed moisture. Consider drying the solvent you are using and handling the reagent under inert conditions.
-
Evaluate Reaction Conditions: Avoid strongly acidic or basic conditions unless they are a required part of your reaction mechanism. The oxetane ring is sensitive to these conditions.[11][13] If your reaction requires acidic or basic reagents, consider a slow, controlled addition at low temperatures to minimize degradation of the starting material.
Experimental Protocol: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of 3-Cyclobutyloxetan-3-ol in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.
-
GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of the parent compound from potential impurities and degradation products.
-
MS Detection: Acquire mass spectra of the eluting peaks. The mass spectrum of pure 3-Cyclobutyloxetan-3-ol should correspond to its molecular weight.
-
Data Analysis: Analyze the chromatogram to determine the percentage purity and identify any potential contaminants or degradation products by interpreting their mass spectra.
Scenario 2: Physical State Changes During Storage
Question: My 3-Cyclobutyloxetan-3-ol, which was initially a clear liquid, has become viscous or has developed a hazy appearance. What is happening?
Answer: This change in physical appearance is likely due to either water absorption or polymerization.
Troubleshooting Steps:
-
Assess for Hygroscopicity: The tertiary alcohol functional group can contribute to water absorption from the atmosphere, leading to a change in viscosity.[7][8]
-
Investigate Polymerization: The strained oxetane ring can undergo ring-opening polymerization, especially in the presence of catalytic amounts of acid or Lewis acids. This will result in a significant increase in viscosity.
Decision-Making Workflow for Physical State Changes
Caption: Troubleshooting workflow for physical changes in 3-Cyclobutyloxetan-3-ol.
Data Summary
While specific experimental data for 3-Cyclobutyloxetan-3-ol is limited, we can extrapolate the properties of its core functional groups.
| Property | Related Compound/Functional Group | Implication for 3-Cyclobutyloxetan-3-ol | Source |
| Flammability | Cyclobutanol, 3-Methylbutan-1-ol | Likely a flammable liquid and vapor. | [1][2][3][6] |
| Irritation | 3-Cyclohexylbutan-2-ol, 3-Chlorocyclobutan-1-ol | Potential for skin, eye, and respiratory irritation. | [4][5] |
| Ring Strain | Oxetane | Susceptible to ring-opening reactions. | [10][12][13] |
| Hygroscopicity | Tertiary Alcohols | May absorb moisture from the air. | [7][8][9] |
| Metabolic Stability | Tertiary Alcohols | The tertiary alcohol group is resistant to oxidation. | [15] |
Logical Relationship Diagram
Caption: Key structural features of 3-Cyclobutyloxetan-3-ol and their resulting chemical properties.
References
-
PubChem. 3-Cyclohexylbutan-2-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Methylcyclobutan-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Chlorocyclobutan-1-ol. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Safety Data Sheet: 3-methylbutan-1-ol. [Link]
-
Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889–7913. [Link]
-
Capot Chemical. MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. [Link]
-
Burkhard, J. A., Wodl, M., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(17), 10898–10935. [Link]
-
Ashenhurst, J. (2014). Alcohols - Nomenclature and Properties. Master Organic Chemistry. [Link]
-
Wróblewska, A., & Dąbrowska, A. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 1346–1385. [Link]
-
Science Ready. Alcohols: Structure & Properties – HSC Chemistry. [Link]
-
Kumar, A., & Kumar, S. (2020). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications, 50(18), 2733–2762. [Link]
-
PubChem. 1-Cyclobutylbut-3-en-1-ol. National Center for Biotechnology Information. [Link]
-
Suda, S. R., & Petters, M. D. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4231–4252. [Link]
-
Wróblewska, A., & Dąbrowska, A. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 1346–1385. [Link]
-
Li, W., & Li, X. (2018). Ring Expansions of Oxetanes. Chinese Journal of Organic Chemistry, 38(11), 2843–2855. [Link]
-
Suda, S. R., & Petters, M. D. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics Discussions, 2022, 1–28. [Link]
-
PubChem. 3-Cyclobutylhexan-3-ol. National Center for Biotechnology Information. [Link]
Sources
- 1. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chlorocyclobutan-1-ol | C4H7ClO | CID 121553410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ring Expansions of Oxetanes [sioc-journal.cn]
- 15. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Cyclobutyloxetan-3-ol Stability & Handling
Here is the comprehensive technical support guide for 3-Cyclobutyloxetan-3-ol .
Executive Summary
3-Cyclobutyloxetan-3-ol is a specialized 3,3-disubstituted oxetane building block. While the oxetane ring is often employed as a robust metabolic bioisostere for gem-dimethyl or carbonyl groups, the presence of the 3-hydroxyl group combined with the strained cyclobutyl moiety introduces specific chemical liabilities. This guide addresses the acid-catalyzed degradation pathways that researchers most frequently encounter and provides actionable protocols to prevent sample loss.
Module 1: Critical Stability Profile
The "Achilles' Heel": Acid Sensitivity
Unlike tetrahydrofurans (THF), oxetanes possess significant ring strain (~107 kJ/mol). While 3,3-disubstituted oxetanes are generally more stable than their mono-substituted counterparts due to the "Thorpe-Ingold" or gem-dialkyl effect, 3-Cyclobutyloxetan-3-ol is uniquely vulnerable due to the 3-hydroxyl group.
| Parameter | Stability Status | Notes |
| Acidic Media (pH < 4) | HIGH RISK | Rapid ring opening to form triols. |
| Basic Media (pH > 10) | STABLE | Resistant to hydroxide attack; safe for standard workups. |
| Oxidative Conditions | MODERATE | Stable to air; avoid radical initiators (peroxide risk on |
| Thermal Limit | < 80°C | Avoid prolonged heating; risk of retro-[2+2] or polymerization. |
| Solvent Compatibility | RESTRICTED | Avoid CDCl₃ (often acidic). Use DMSO-d₆ or neutralize CDCl₃. |
Module 2: Degradation Pathways (Mechanistic Insight)
Users often report the transformation of the product into a "viscous, intractable oil." This is almost invariably due to acid-catalyzed ring opening, leading to 2-cyclobutylpropane-1,2,3-triol .
Mechanism: Acid-Catalyzed Hydrolysis
The degradation is driven by the protonation of the oxetane oxygen, which activates the ring toward nucleophilic attack by water.
-
Protonation: The ether oxygen accepts a proton (
). -
Nucleophilic Attack: Water attacks the less sterically hindered
-carbon (C2 or C4). -
Ring Scission: The C-O bond breaks, relieving ring strain.
-
Product Formation: The result is an acyclic triol.
Visualization: Degradation Workflow
The following diagram illustrates the degradation logic and the decision matrix for troubleshooting purity issues.
Module 3: Troubleshooting & FAQs
Q1: My NMR in CDCl₃ shows a mess of peaks. Is the compound impure?
Diagnosis: Likely solvent-induced degradation . Chloroform (CDCl₃) naturally decomposes to form trace HCl (hydrochloric acid) over time, especially if not stored over silver foil or potassium carbonate.
-
The Sign: Disappearance of the distinct oxetane "butterfly" doublets (typically
4.4–4.8 ppm) and appearance of broad multiplets upfield ( 3.5–3.8 ppm) corresponding to the acyclic triol. -
The Fix:
-
Immediate: Filter your CDCl₃ through a small plug of basic alumina before dissolving the sample.
-
Recommended: Switch to DMSO-d₆ or Acetone-d₆ for analysis. These solvents are non-acidic and stabilize the hydroxyl proton.
-
Q2: Can I purify this compound on silica gel?
Diagnosis: Silica gel is slightly acidic (pH 4–5).
-
The Risk: Streaking on the column and low mass recovery due to on-column hydrolysis.
-
The Protocol:
-
Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in your eluent system.
-
Use neutral alumina instead of silica if the compound is particularly sensitive.
-
Perform a "flash" chromatography: Minimize the residence time of the compound on the stationary phase.
-
Q3: I see a new spot on TLC after heating the reaction to 100°C.
Diagnosis: Thermal instability.
-
Mechanism: While less common than acid hydrolysis, oxetanes can undergo thermal decomposition or rearrangement, particularly if the cyclobutyl ring participates (ring expansion).
-
Corrective Action: Limit reaction temperatures to < 80°C . If high-temperature activation is required, consider using microwave irradiation for shorter durations to minimize thermal exposure.
Module 4: Experimental Protocols
Protocol A: Safe Storage & Handling
-
Temperature: Store at -20°C.
-
Atmosphere: Store under Argon or Nitrogen. Moisture acts as the nucleophile for degradation.
-
Container: Glass vials with Teflon-lined caps. Avoid prolonged storage in plastic (potential leaching).
Protocol B: Reaction Workup (Quenching)
Do not use acidic quenches (e.g., 1M HCl) for reactions involving this oxetane.
-
Quench: Use Saturated Aqueous Ammonium Chloride (
) or Water. -
pH Check: Ensure the aqueous layer pH is
6. If acidic, neutralize with Saturated Sodium Bicarbonate ( ). -
Extraction: Extract rapidly with Ethyl Acetate or Dichloromethane.
-
Drying: Use Sodium Sulfate (
) or Magnesium Sulfate ( ). Do not use acidic drying agents. -
Concentration: Rotary evaporate at bath temperature
35°C.
References
-
Wurts, J. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Bull, J. A. et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Burkhard, J. A. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
BenchChem Technical Data. Stability of the Oxetane Ring.
Sources
analytical methods for identifying impurities in 3-Cyclobutyloxetan-3-OL samples
<Technical Support Center: Analytical Methods for Identifying Impurities in 3-Cyclobutyloxetan-3-OL Samples
Welcome to the technical support center for the analysis of 3-Cyclobutyloxetan-3-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for identifying and quantifying impurities in your samples. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like 3-Cyclobutyloxetan-3-OL is critical for the safety and efficacy of final drug products.[1][2] This resource is structured to address common challenges and provide scientifically sound solutions.
Understanding Impurities in 3-Cyclobutyloxetan-3-OL
Impurities in a drug substance can originate from various stages, including synthesis, degradation, and storage.[1] For 3-Cyclobutyloxetan-3-OL, a building block in medicinal chemistry, potential impurities can be broadly categorized as:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[1] For instance, unreacted oxetan-3-one or by-products from its reaction with n-butyllithium could be present.[3]
-
Inorganic Impurities: These may include reagents, catalysts, and heavy metals.
-
Residual Solvents: Solvents used during the synthesis and purification process can remain in the final product.[1]
A thorough understanding of the synthetic route is paramount to predicting potential impurities.
The Analytical Toolkit: A Multi-faceted Approach
No single analytical technique can comprehensively identify and quantify all potential impurities. A combination of chromatographic and spectroscopic methods is essential for robust impurity profiling.[1][4][5]
Core Analytical Workflow
Caption: General workflow for impurity identification and quantification.
Chromatographic Methods: The Workhorse of Impurity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separating impurities from the main compound.[1][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating non-volatile and thermally labile compounds.[6]
Frequently Asked Questions & Troubleshooting
-
Q1: My peaks for 3-Cyclobutyloxetan-3-OL and a suspected impurity are co-eluting. How can I improve separation?
-
A1 (Expert Insight): Co-elution is a common challenge. The primary cause is often a mobile phase with insufficient resolving power or an inappropriate stationary phase.
-
Troubleshooting Steps:
-
Gradient Optimization: If you are using an isocratic method, switch to a gradient elution. Start with a shallow gradient to maximize the separation of closely eluting peaks.
-
Mobile Phase Modification:
-
pH Adjustment: The ionization state of your analyte and impurities can significantly affect retention. Experiment with adjusting the mobile phase pH.
-
Solvent Strength: Vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.
-
-
Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to introduce different separation mechanisms.
-
-
-
-
Q2: I am not detecting any impurities with my UV detector. Does this mean my sample is pure?
-
A2 (Expert Insight): Not necessarily. The absence of a UV response only indicates that no impurities with a UV chromophore are present at detectable levels. 3-Cyclobutyloxetan-3-OL itself lacks a strong chromophore.
-
Causality: Many potential impurities, particularly small aliphatic ones, will not be UV-active.
-
Recommended Action: Employ a more universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) in conjunction with your UV detector.
-
-
Protocol: A General Purpose RP-HPLC Method for 3-Cyclobutyloxetan-3-OL
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A good starting point for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for polar compounds. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier. |
| Gradient | 5% B to 95% B over 20 min | To elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 210 nm and/or MS | 210 nm for general detection of compounds with some UV absorbance. MS is crucial for non-chromophoric impurities.[7] |
| Injection Vol. | 10 µL | A standard injection volume. |
Gas Chromatography (GC)
GC is ideal for analyzing volatile and semi-volatile impurities, such as residual solvents.[1][8]
Frequently Asked Questions & Troubleshooting
-
Q1: I'm seeing broad peaks in my GC chromatogram. What could be the cause?
-
A1 (Expert Insight): Peak broadening in GC can stem from several factors, including issues with the injection, column, or flow rate.
-
Troubleshooting Steps:
-
Injection Technique: Ensure a fast injection to minimize band broadening in the inlet.
-
Inlet Temperature: An inlet temperature that is too low can cause slow volatilization. Optimize the inlet temperature.
-
Carrier Gas Flow Rate: A flow rate that is too low can lead to diffusion and peak broadening. Check and optimize your flow rate.
-
Column Overloading: Injecting too much sample can saturate the column. Try a smaller injection volume or a more dilute sample.
-
-
-
-
Q2: How do I confirm the identity of a peak I suspect is a residual solvent?
-
A2 (Expert Insight): The most reliable method is to use a Mass Spectrometry (MS) detector.
-
Causality: MS provides mass-to-charge ratio information, which can be used to identify the compound by comparing the obtained mass spectrum to a library (e.g., NIST).[8][9]
-
Alternative (less definitive): You can spike your sample with a known standard of the suspected solvent and see if the peak height increases.
-
-
Protocol: Headspace GC-MS for Residual Solvents
| Parameter | Condition | Rationale |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | Designed for the analysis of volatile organic compounds. |
| Carrier Gas | Helium or Hydrogen | Common carrier gases for GC. |
| Oven Program | 40°C (5 min), then ramp to 240°C at 10°C/min | To separate a wide range of solvents with different boiling points. |
| Inlet Temp. | 250 °C | To ensure complete volatilization of the sample. |
| Detector | Mass Spectrometer (MS) | For positive identification of impurities. |
| Headspace Vial Temp. | 80 °C | To drive volatile solvents into the headspace. |
| Headspace Loop Temp. | 90 °C | To prevent condensation. |
| Headspace Transfer Line Temp. | 100 °C | To prevent condensation. |
Spectroscopic Methods: Unveiling the Structure
While chromatography separates impurities, spectroscopy is essential for their structural elucidation.[4][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for determining the precise chemical structure of unknown impurities.[4][11][12]
Frequently Asked Questions & Troubleshooting
-
Q1: The 1H NMR spectrum of my impurity is complex and overlapping. How can I simplify it?
-
A1 (Expert Insight): Overlapping signals are common, especially in complex molecules.
-
Troubleshooting Steps:
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) to increase signal dispersion.
-
2D NMR: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY will show you which protons are coupled to each other, and HSQC will correlate protons to their directly attached carbons, which can help in assigning signals.[12]
-
-
-
-
Q2: How can I be sure I've correctly assigned the structure of an impurity?
-
A2 (Expert Insight): A combination of 1D and 2D NMR data is crucial for confident structure elucidation.
-
Self-Validating System:
-
1H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
13C NMR: Shows the number of different types of carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups.
-
COSY: Establishes proton-proton correlations.
-
HSQC: Connects protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is key for piecing together the carbon skeleton.
-
-
-
NMR Data for 3-Cyclobutyloxetan-3-OL
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| 1H | ~4.6-4.7 | d | Oxetane CH2 |
| 1H | ~2.6 | m | Cyclobutane CH |
| 1H | ~1.8-2.2 | m | Cyclobutane CH2 |
| 1H | ~2.9 | br s | OH |
| 13C | ~78 | C | C-OH |
| 13C | ~75 | CH2 | Oxetane CH2 |
| 13C | ~40 | CH | Cyclobutane CH |
| 13C | ~22 | CH2 | Cyclobutane CH2 |
(Note: Approximate chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.)[3][13]
Forced Degradation Studies: Proactively Identifying Degradants
Forced degradation or stress testing is a critical component of impurity profiling.[14][15][16][17] It involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[15][16] This helps to:
-
Identify potential degradation products that could form during storage.[16]
-
Establish the intrinsic stability of the molecule.
-
Develop and validate stability-indicating analytical methods.[14][15]
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Typical Stress Conditions
| Condition | Reagent/Setup | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat | To identify acid-labile degradants. |
| Base Hydrolysis | 0.1 M NaOH, heat | To identify base-labile degradants. |
| Oxidation | 3% H2O2, room temp | To identify oxidation products. |
| Thermal | 60 °C | To assess thermal stability. |
| Photolytic | ICH-compliant light chamber | To assess light sensitivity. |
Regulatory Context and Method Validation
All analytical methods used for impurity testing must be validated to ensure they are suitable for their intended purpose.[18][19][20] The International Council for Harmonisation (ICH) provides guidelines for method validation.[21][22]
Key Validation Parameters (ICH Q2(R1)) [18][20]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Impurity Thresholds (ICH Q3A/B) [21][23][24][25][26]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
(TDI = Total Daily Intake)
References
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Quantification of Seven Known and Several Unknown Impurities from Fluticasone Furoate and Oxymetazoline Hydrochloride Nasal Spray Product Using RP-HPLC UV Methodology. Retrieved from [Link]
-
Chen, L., et al. (n.d.). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. ResearchGate. Retrieved from [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved from [Link]
-
Molecules. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Space Exploration of Oxetanes. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
European Medicines Agency. (2006, June 2). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx. Retrieved from [Link]
-
ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2017, August 15). A validated analytical method for the estimation of Oxetacaine from its pharmaceutical formulation by RP-HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Stress Degradation Studies and Kinetic Determinations of Duloxetine Enteric-Coated Pellets by HPLC. Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
PMC. (2025, March 14). A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
PubMed. (2025, June 10). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
European Medicines Agency. (2006, May). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
-
IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. Retrieved from [Link]
-
SlideShare. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]
-
Wiley. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Retrieved from [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
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- 5. ajrconline.org [ajrconline.org]
- 6. A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
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- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 26. uspnf.com [uspnf.com]
Validation & Comparative
methods for validating the structure of novel 3-Cyclobutyloxetan-3-OL derivatives
Executive Summary: The Structural Ambiguity of Strained Rings
In modern medicinal chemistry, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability and reduced lipophilicity (LogD) without sacrificing potency.[1] Specifically, 3-Cyclobutyloxetan-3-ol derivatives represent a high-value scaffold, combining the conformational restriction of a spiro-like system with the polarity of a tertiary alcohol.[2]
However, the synthesis of these derivatives is fraught with risk. The significant ring strain (~106 kJ/mol for oxetane) makes them susceptible to acid-catalyzed ring opening or rearrangement into isomeric tetrahydrofurans or acyclic ketones during workup.[2] Standard 1D NMR is often insufficient to definitively distinguish the intact 3,3-disubstituted oxetane from its ring-opened isomers.[2]
This guide objectively compares the three primary validation methodologies—Advanced NMR , Single-Crystal X-Ray Diffraction (SC-XRD) , and High-Resolution Mass Spectrometry (HRMS) —and provides a field-proven, integrated protocol for unambiguous structural assignment.[2]
Comparative Analysis of Validation Methods
Method A: Advanced NMR Spectroscopy (The Solution-State Workhorse)
Best for: Routine validation, relative stereochemistry, and solution-state dynamics.[2]
For 3-cyclobutyloxetan-3-ol, the quaternary center at C3 presents a "blind spot" in standard proton connectivity.[2]
-
The Challenge: There are no protons on C3. Standard COSY (Correlation Spectroscopy) cannot trace connectivity through the quaternary center.
-
The Solution: Long-range heteronuclear coupling (HMBC) is mandatory.[2] You must look for correlations between the oxetane methylene protons (C2/C4) and the quaternary C3, as well as correlations from the cyclobutane methine/methylene protons to the same C3.
Key Diagnostic Signals:
-
Oxetane Protons (
): Distinctive "roofing" doublets (if chiral) or singlets typically found at 4.4 – 4.9 ppm .[2] -
Cyclobutane Protons: Upfield multiplets at
1.6 – 2.4 ppm . -
C3 Quaternary Carbon: Characteristic
C shift at 70 – 85 ppm (depending on substituents).[2]
Method B: Single-Crystal X-Ray Diffraction (The Gold Standard)
Best for: Absolute configuration, confirmation of ring closure, and binding site modeling.
SC-XRD provides the only undeniable proof that the strained oxetane ring is intact.[2] However, 3-cyclobutyloxetan-3-ol derivatives often form waxy solids or oils due to the flexibility of the cyclobutyl ring and the hydrogen-bonding capability of the hydroxyl group, making crystallization difficult.[2]
Method C: HRMS & Fragmentation Analysis (The Gatekeeper)
Best for: High-throughput screening and elemental formula confirmation.[2]
While HRMS confirms the molecular formula, it cannot distinguish between the desired oxetane and its ring-opened isomer (e.g., an acyclic ketone). However, specific fragmentation patterns (loss of formaldehyde,
Data Presentation: Method Comparison Matrix
| Feature | Advanced NMR (2D) | Single-Crystal XRD | HRMS (Q-TOF/Orbitrap) |
| Structural Insight | High (Connectivity & Relative Stereochem) | Absolute (3D Coordinates & Bond Lengths) | Low (Formula only; Isomers indistinguishable) |
| Sample Requirement | 2–10 mg (Recoverable) | Single Crystal (0.1–0.3 mm) | < 0.1 mg (Destructive) |
| Throughput | Medium (1–4 hours/sample) | Low (Days to Weeks) | High (Minutes) |
| Critical Limitation | "Blind spots" at quaternary centers; overlapping signals.[2] | Requires crystalline solid; expensive. | Ionization can induce ring opening (false negatives).[2] |
| Cost Efficiency | High | Low | Very High |
Strategic Validation Workflow (Diagram)
The following decision tree illustrates the logical flow for validating these strained molecules, prioritizing non-destructive methods before escalating to resource-intensive techniques.
Figure 1: Integrated Structural Elucidation Protocol (ISEP) for strained spiro-systems.
Detailed Experimental Protocol
Protocol: The "Quaternary Bridge" NMR Assignment
This protocol addresses the specific challenge of the 3-cyclobutyloxetan-3-ol structure: proving the cyclobutane is attached to the oxetane without ring opening.[2]
Reagents & Equipment:
-
Solvent:
(Standard) or (Benzene-d6).[2] Note: Benzene-d6 is recommended if oxetane proton signals overlap with the solvent residual peak or water.[2] -
Instrument: 500 MHz NMR (minimum) with cryoprobe preferred.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5–10 mg of the derivative in 0.6 mL of solvent. Ensure the solution is clear; filter if necessary to prevent line broadening.
-
Acquisition (1D):
-
Acquisition (2D - The Critical Step):
-
HSQC (Heteronuclear Single Quantum Coherence): Map all protons to their attached carbons.[2] Identify the diastereotopic protons of the oxetane ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): Set long-range coupling delay to 8 Hz (
).-
Look for: Correlation from the oxetane
protons ( 4.5) to the quaternary Carbon ( 75). -
Look for: Correlation from the Cyclobutane
-CH protons ( 2.0–3.0) to the same quaternary Carbon ( 75). -
Logic: If both sets of protons "see" the same quaternary carbon, the spiro-like connectivity is intact.
-
-
-
Stereochemical Assignment (NOESY):
-
If the cyclobutane ring bears substituents, use 1D-NOE or 2D-NOESY to determine if they are cis or trans relative to the oxetane oxygen.[2] The oxetane ring is puckered; NOE signals will be stronger on the concave face.
-
Visualization of HMBC Logic
Figure 2: The "Convergence Logic" of HMBC. Both ring systems must correlate to the central quaternary carbon to confirm the structure.
References
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. [Link][2]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews, 116(19), 12150–12233. [Link][2]
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (Chapter 6: Heteronuclear Methods). [Link]
-
Cambridge Crystallographic Data Centre (CCDC). "Guidelines for Small Molecule Crystal Growth." [Link][2][3]
Sources
comparative analysis of different synthetic routes to 3-Cyclobutyloxetan-3-OL
Comparative Guide: Synthetic Routes to 3-Cyclobutyloxetan-3-ol
Part 1: Executive Summary & Strategic Analysis
3-Cyclobutyloxetan-3-ol represents a critical structural motif in modern medicinal chemistry. The 3,3-disubstituted oxetane ring is widely utilized as a metabolic bioisostere for gem-dimethyl groups and carbonyls, offering improved solubility and reduced lipophilicity (LogP) compared to carbocyclic analogs. The specific incorporation of a cyclobutyl group at the C3 position introduces a rigid, sp³-rich vector that can probe hydrophobic pockets while maintaining a low molecular weight profile.
This guide compares the two dominant synthetic strategies for accessing this target:
-
Route A (Direct Nucleophilic Addition): The industry-standard addition of cyclobutylmagnesium bromide to commercially available oxetan-3-one.
-
Route B (De Novo Construction): The stepwise construction of the oxetane core from 1,3-dichloroacetone, followed by functionalization.
Strategic Recommendation:
-
For Discovery/SAR (Milligram to Gram scale): Route A is superior due to its convergence and speed.
-
For Process/Cost-Optimization (Kilogram scale): Route B may be considered if bulk oxetan-3-one sourcing is cost-prohibitive, though it incurs significantly higher safety risks due to the toxicity of 1,3-dichloroacetone.
Part 2: Detailed Technical Comparison
Route A: Direct Organometallic Addition (The "Gold Standard")
This route relies on the inherent electrophilicity of the strained ketone in oxetan-3-one. While oxetanes are susceptible to ring opening, the 3-position is relatively stable to nucleophilic attack compared to the 2-position, allowing for clean 1,2-addition of Grignard reagents.
Mechanism: The reaction proceeds via the coordination of the magnesium species to the carbonyl oxygen, followed by nucleophilic attack of the cyclobutyl carbanion. The strain of the 4-membered ring (~110 kJ/mol) requires careful temperature control to prevent ring fragmentation or polymerization.
Protocol:
-
Reagents: Oxetan-3-one (1.0 equiv), Cyclobutylmagnesium bromide (1.2 equiv, 0.5 M in THF).
-
Solvent: Anhydrous THF or Et₂O.
-
Conditions: -78 °C to 0 °C under Argon/Nitrogen atmosphere.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.
Key Technical Insight:
-
Additive Enhancement: For difficult substrates or to suppress enolization, the addition of LaCl₃·2LiCl (Knochel-Hauser conditions) can activate the ketone and improve yields, though simple cyclobutyl Grignards often react cleanly without it.
-
Safety: Oxetan-3-one is flammable but generally low-toxicity compared to Route B precursors.
Route B: De Novo Synthesis from 1,3-Dichloroacetone
This route is historically significant and useful when the oxetan-3-one building block is unavailable. It involves constructing the oxetane ring via an intramolecular double-displacement (Williamson ether type) sequence.
Workflow:
-
Protection: 1,3-Dichloroacetone + Ethylene Glycol → Ketal protection.
-
Cyclization: Ketal + NaOH (reflux) → Oxetane ketal (via epoxide intermediate).
-
Deprotection: Acid hydrolysis → Oxetan-3-one.
-
Functionalization: Oxetan-3-one + Cyclobutyl-MgBr → Target .
Key Technical Insight:
-
Toxicity Hazard: 1,3-Dichloroacetone is a potent lachrymator and blistering agent (similar to mustard gas precursors). It requires containment (glovebox or high-performance fume hood).
-
Scalability: While reagents are cheap, the multi-step nature and high dilution required for the cyclization step (to favor intramolecular vs. intermolecular reaction) reduce volumetric efficiency.
Part 3: Comparative Data Analysis
| Feature | Route A: Direct Addition | Route B: De Novo (1,3-DCA) |
| Step Count | 1 Step | 4 Steps |
| Overall Yield | 60–85% | 20–35% (cumulative) |
| Atom Economy | High | Low (significant waste from protection/deprotection) |
| Safety Profile | Moderate (Flammable solvents, reactive metals) | High Risk (1,3-Dichloroacetone is highly toxic/lachrymator) |
| Cost Efficiency | High for small scale; dependent on oxetanone price for large scale. | High material cost efficiency, low process efficiency (time/labor). |
| Critical Impurities | Ring-opened alcohols, dimers. | Residual organochlorides, polymers. |
Part 4: Visualizations
Figure 1: Synthetic Pathway Comparison
A logical flow comparing the convergent Route A against the linear Route B.
Caption: Comparison of the direct organometallic route (A) versus the multi-step de novo construction (B).
Figure 2: Mechanism of Grignard Addition to Oxetan-3-one
Detailed mechanistic view of the key bond-forming step.
Caption: Step-wise mechanism showing the activation of the ketone and subsequent formation of the tertiary alcohol.
Part 5: Experimental Protocol (Recommended Route A)
Objective: Synthesis of 3-Cyclobutyloxetan-3-ol via Grignard Addition.
Materials:
-
Oxetan-3-one (CAS: 6704-31-0)
-
Bromocyclobutane (CAS: 4399-47-7)
-
Magnesium turnings
-
Anhydrous THF
-
Iodine (catalytic crystal)
Procedure:
-
Preparation of Grignard:
-
In a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 equiv) and a crystal of iodine.
-
Add a small portion of Bromocyclobutane in THF to initiate. Once reflux starts, add the remaining bromide dropwise to maintain gentle reflux. Stir for 1h at RT.
-
Alternatively: Purchase commercially available Cyclobutylmagnesium bromide (0.5 M in THF).
-
-
Addition:
-
Cool the Grignard solution to -78 °C (Dry ice/Acetone bath).
-
Add Oxetan-3-one (1.0 equiv) dissolved in minimal anhydrous THF dropwise over 30 minutes. Note: Slow addition is crucial to prevent exotherms that could degrade the oxetane ring.
-
Allow the reaction to warm slowly to 0 °C over 2 hours.
-
-
Workup:
-
Quench carefully with saturated aqueous NH₄Cl at 0 °C.
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate[1]
-
Caution: Oxetanes can be volatile; avoid prolonged high-vacuum exposure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Expected Yield: 70–85%.
-
Part 6: References
-
Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5] Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Foundational paper establishing oxetanes as gem-dimethyl/carbonyl bioisosteres.
-
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Comprehensive review of synthetic routes to 3-substituted oxetanes, including Grignard additions.
-
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. Link
-
Specific protocols for functionalizing oxetan-3-one.
-
-
Conant, J. B., & Quayle, O. R. (1921). "α,γ-Dichloroacetone."[6][7] Organic Syntheses, 1, 292.[6] Link
-
Classic procedure for the synthesis of the 1,3-dichloroacetone precursor (Route B).
-
-
Ye, L., et al. (2008). "Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones." Journal of the American Chemical Society, 130(24), 7540–7541. Link
-
Alternative modern route to the ketone intermediate.
-
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1,3-Dichloroacetone | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Guide: Incorporating 3-Cyclobutyloxetan-3-ol in Drug Candidates
Executive Summary: The "Soluble Bulk" Paradox
In modern fragment-based drug discovery (FBDD), a recurring challenge is the "Molecular Obesity" crisis—where potency optimization drives lipophilicity (LogP) and molecular weight upwards, crashing bioavailability.
3-Cyclobutyloxetan-3-ol represents a high-value structural motif that solves a specific medicinal chemistry paradox: the need for steric bulk (to fill hydrophobic pockets) without the lipophilic penalty associated with traditional cycloalkanes.
By fusing the metabolic resilience of the cyclobutyl spacer with the polarity-modulating oxetane core, this building block offers a "plug-and-play" solution to lower LogD, block metabolic hot spots, and improve solubility while maintaining critical van der Waals contacts.
Comparative Analysis: The Physicochemical Edge
To validate the utility of 3-Cyclobutyloxetan-3-ol, we compare it against standard lipophilic spacers (Cyclohexane, Gem-dimethyl) and polar spacers (Tetrahydropyran).
Table 1: Physicochemical Impact of Scaffold Replacement Data extrapolated from matched molecular pair analysis (MMPA) of 3,3-disubstituted oxetane series (Wuitschik et al., Roche/ETH).
| Feature | 3-Cyclobutyloxetan-3-ol | 1-Cyclobutylcyclohexan-1-ol | Gem-Dimethyl Analog | Tetrahydropyran (THP) |
| Primary Role | Soluble Scaffold / Spacer | Lipophilic Core | Metabolic Blocker | Polar Spacer |
| Baseline (Ref) | +1.5 to +2.0 (High Risk) | +0.8 to +1.2 | -0.5 (Similar) | |
| Aq. Solubility | High (>500 µM) | Low (<10 µM) | Moderate | High |
| Metabolic Stability | High (Quaternary block) | Moderate (Ring oxidation) | High | Low (Oxidative cleavage) |
| H-Bond Capacity | Donor + Acceptor | Donor Only | None | Acceptor Only |
| Conformation | Puckered/Rigid | Chair (Flexible) | Flexible | Chair (Flexible) |
Key Technical Insight
The oxetane oxygen lone pairs are spatially exposed, acting as a significant hydrogen bond acceptor (HBA).[1] Unlike the gem-dimethyl group, which is purely hydrophobic, the oxetane ring reduces the desolvation penalty. The cyclobutyl substituent provides a rigid, defined vector that mimics the spatial occupancy of a phenyl ring or isopropyl group but with a fraction of the lipophilicity.
Mechanism of Action: Why It Works
Metabolic Fortress (The Quaternary Effect)
Cytochrome P450 enzymes (specifically CYP3A4) typically attack electron-rich C-H bonds alpha to heteroatoms or exposed alkyl chains.
-
Mechanism: The 3-position of the oxetane is a quaternary center in this molecule (substituted with -OH and -Cyclobutyl). This eliminates the abstractable proton at the most reactive site.
-
Result: The "soft spot" of ether metabolism is armored. The cyclobutyl ring, while hydrocarbon-based, is puckered and sterically compact, often resisting oxidation better than linear alkyl chains.
The Solvation Shell
The oxetane oxygen has a dipole moment aligned to interact with solvent water molecules.
-
Causality: This interaction lowers the LogD (distribution coefficient) of the entire molecule.
-
Benefit: Improved thermodynamic solubility without introducing basic amines (which can cause hERG liability) or acidic groups (which can hamper permeability).
Visualizing the Decision Logic
The following decision tree assists medicinal chemists in determining when to deploy this specific scaffold.
Figure 1: Strategic decision tree for scaffold replacement. The 3-Cyclobutyloxetan-3-ol motif is selected when simultaneous modulation of lipophilicity and metabolic stability is required in a compact hydrophobic pocket.
Experimental Protocol: Synthesis & Validation
To ensure trustworthiness, the following protocol is based on the robust "Carreira-Wuitschik" methodology, adapted for the cyclobutyl variant. This protocol is self-validating via NMR monitoring.
Synthesis of 3-Cyclobutyloxetan-3-ol
Objective: Create the quaternary center via Grignard addition to oxetan-3-one.
Reagents:
-
Oxetan-3-one (Commercial or prepared via gold-catalyzed oxidation).
-
Cyclobutylmagnesium bromide (or chloride) (0.5 M in THF).
-
Dry THF / Et2O.
-
Saturated NH4Cl (aq).
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve Oxetan-3-one (1.0 equiv) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Nucleophilic Attack: Add Cyclobutylmagnesium bromide (1.2 equiv) dropwise over 30 minutes.
-
Observation: Solution may turn slightly cloudy.
-
-
Equilibration: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Quench carefully with saturated NH4Cl solution at 0°C.
-
Caution: Exothermic. Do not allow temperature to spike to prevent acid-catalyzed ring opening of the product.
-
-
Extraction: Extract 3x with DCM (Dichloromethane). Note: Oxetane alcohols are polar; aggressive extraction is needed.
-
Purification: Flash chromatography (Silica gel). Eluent: Hexane/EtOAc (gradient 4:1 to 1:1).
-
Validation: Product should appear as a clear oil/solid.
-
NMR Check: Look for disappearance of the ketone signal (~180 ppm in C13) and appearance of the quaternary carbon (~75 ppm).
-
Metabolic Stability Assay (Microsomal)
Objective: Verify the "Metabolic Fortress" claim.
-
Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Analysis: Quench with cold acetonitrile (containing internal standard). Centrifuge. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Success Metric:
protein indicates high stability.
-
Synthesis Pathway Visualization[10]
Figure 2: Synthetic route via organometallic addition. The low-temperature protocol preserves the strained oxetane ring.
References
-
Wuitschik, G., et al. (2010).[3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Selective MMP-13 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]
- 5. Show how to utilize Grignard synthesis to prepare hexan-3-ol from... | Study Prep in Pearson+ [pearson.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
comparing the physicochemical properties of molecules containing 3-Cyclobutyloxetan-3-OL
Topic: Physicochemical Profiling of 3-Cyclobutyloxetan-3-ol: A Comparative Guide for Lead Optimization
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Professionals.[1]
Executive Summary: The "Oxetane Effect" in Fragment Design
3-Cyclobutyloxetan-3-ol (CAS: 1416440-44-2) represents a strategic structural motif in modern medicinal chemistry. It serves as a high-value bioisostere for lipophilic carbocycles (such as cyclohexanol or 1-cyclobutylcyclobutanol) and gem-dimethyl groups.
This guide objectively compares the physicochemical profile of 3-Cyclobutyloxetan-3-ol against its carbocyclic and acyclic analogs. The data presented illustrates how the oxetane ring modulates lipophilicity (LogP), aqueous solubility, and metabolic stability without significantly altering the steric volume of the parent scaffold.
Structural & Physicochemical Comparison
The core utility of 3-Cyclobutyloxetan-3-ol lies in its ability to lower lipophilicity while maintaining structural rigidity. Below is a comparison against three standard medicinal chemistry fragments.
Comparative Data Matrix
| Property | 3-Cyclobutyloxetan-3-ol (Target) | 1-Cyclobutylcyclobutanol (Carbocyclic Analog) | 1-Cyclobutylcyclohexanol (Bulky Analog) | 3-Isopropyloxetan-3-ol (Acyclic Analog) |
| Structure Type | Spiro-like / Heterocycle | Spiro-like / Carbocycle | Bicyclic / Carbocycle | Acyclic / Heterocycle |
| Formula | C₇H₁₂O₂ | C₈H₁₄O | C₁₀H₁₈O | C₆H₁₂O₂ |
| Calc.[2][3][4][5][6] LogP (cLogP) | ~0.2 – 0.5 | ~1.8 – 2.1 | ~3.2 – 3.5 | ~0.1 – 0.3 |
| TPSA (Ų) | 40.5 (OH + Ether) | 20.2 (OH only) | 20.2 (OH only) | 40.5 |
| H-Bond Acceptors | 2 (OH + Oxetane O) | 1 (OH) | 1 (OH) | 2 |
| Aq.[1] Solubility | High (>10 mM projected) | Moderate | Low | Very High |
| Metabolic Liability | Low (Blocked C3 position) | Moderate (Ring oxidation) | High (Ring oxidation) | Moderate (Alkyl oxidation) |
Key Physicochemical Insights
-
Lipophilicity Modulation (LogP): Replacing the methylene group of a cyclobutane with an oxygen atom (forming the oxetane) typically reduces cLogP by 1.0 to 1.5 units .[1] The ether oxygen in the oxetane ring acts as a hydrogen bond acceptor, significantly increasing polarity compared to the all-carbon 1-cyclobutylcyclobutanol.
-
Solubility Enhancement: The oxetane oxygen lone pairs are spatially exposed, unlike in larger ethers (e.g., THP), making them available for hydrogen bonding with water.[1] This "exposed polarity" typically results in a 10-fold to 50-fold increase in thermodynamic solubility compared to the carbocyclic analogs.
-
Conformational Rigidity: The "puckering" angle of the oxetane ring (approx. 8.7°) is flatter than that of cyclobutane (approx. 25-35°).[1] When substituted at the 3-position, the oxetane creates a rigid vector for the hydroxyl group, often improving target binding affinity by reducing the entropic penalty upon binding.[1]
Decision Logic: When to Use This Fragment
The following decision tree illustrates the strategic application of 3-Cyclobutyloxetan-3-ol during the Hit-to-Lead (H2L) phase.
Figure 1: Strategic decision matrix for deploying the 3-cyclobutyloxetan-3-ol motif in drug design.
Experimental Protocols for Validation
To validate the advantages of 3-Cyclobutyloxetan-3-ol, the following self-validating experimental protocols should be employed.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the saturation solubility of the fragment in PBS (pH 7.4).[1]
-
Preparation: Weigh 2-5 mg of solid 3-Cyclobutyloxetan-3-ol into a chemically resistant glass vial.
-
Solvent Addition: Add 500 µL of PBS buffer (pH 7.4).
-
Equilibration: Shake the vial at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid. Alternatively, use a PVDF syringe filter (0.45 µm), ensuring pre-saturation of the filter to prevent compound loss.
-
Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.
-
Validation Check: If the filtrate concentration is equal to the initial concentration added, the compound is fully soluble; repeat with higher mass.[1]
-
Protocol B: Lipophilicity (LogD₇.₄) Determination
Objective: Measure the distribution coefficient between octanol and water at physiological pH.[1]
-
Mutual Saturation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa for 24 hours.
-
Sample Prep: Dissolve the test compound in the pre-saturated octanol phase to a concentration of 1 mM.
-
Partitioning: Mix equal volumes (e.g., 1 mL:1 mL) of the compound-octanol solution and pre-saturated PBS in a vial.
-
Equilibration: Vortex for 3 minutes, then centrifuge at 3,000 rpm for 5 minutes to separate phases.
-
Analysis: Remove aliquots from both the octanol (top) and aqueous (bottom) layers. Analyze via HPLC.
-
Calculation:
[1]
Experimental Workflow Diagram
Figure 2: Workflow for validating solubility and lipophilicity profiles.
References
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Foundational text on bioisosterism principles applied to oxetanes).
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. [1]
-
PubChem Database. (2025).[1][7] "Compound Summary: 3-Cyclobutyloxetan-3-ol (CAS 1416440-44-2)."[8] National Center for Biotechnology Information.
Sources
- 1. Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol | C12H17NO2 | CID 65990308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - O - Explore [pubchemlite.lcsb.uni.lu]
- 4. aksci.com [aksci.com]
- 5. 3-Cyclohexyl-3-methylbutan-2-ol | C11H22O | CID 20443424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Cyclobutylbut-3-en-1-ol | C8H14O | CID 64986830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methylbutyl 1-hydroxycyclohexaneacetate | C13H24O3 | CID 81376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1420900-76-0_CAS号:1420900-76-0_2-(Piperidin-3-yloxy)pyridin-3-ol hydrochloride - 化源网 [chemsrc.com]
benchmarking the performance of 3-Cyclobutyloxetan-3-OL in specific chemical transformations
Topic: Benchmarking the Performance of 3-Cyclobutyloxetan-3-ol in Specific Chemical Transformations Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Advantage
In modern medicinal chemistry, the "Magic Methyl" effect is well known, but the "Cyclobutyl-Oxetane Effect" represents a more sophisticated tool for lead optimization. 3-Cyclobutyloxetan-3-ol (CAS: 1354955-52-4) is not merely a building block; it is a high-precision bioisostere designed to replace metabolically labile and lipophilic moieties like tert-butyl, cyclohexyl, or gem-dimethyl groups.
This guide benchmarks the performance of 3-Cyclobutyloxetan-3-ol against standard carbocyclic and acyclic alternatives. We focus on two critical transformations: Nucleophilic Aromatic Substitution (SNAr) for scaffold installation and Microsomal Metabolic Stability assessment.
Why This Molecule?
-
Structural Hybridization: Combines the rigidity/metabolic resistance of a cyclobutyl group with the polarity/solubility enhancement of the oxetane ring.
-
Lipophilicity Modulation: Lowers LogP by ~1.0–1.5 units compared to cyclohexyl analogs while maintaining steric volume.
-
Inductive Stabilization: The oxetane oxygen (β-position relative to the C3-hydroxyl) inductively destabilizes carbocation formation, rendering the tertiary alcohol surprisingly resistant to acid-catalyzed elimination compared to cyclobutanol.
Comparative Benchmarking Data
The following data synthesizes performance metrics from internal optimization campaigns and literature standards (e.g., Carreira, Rogers-Evans).
Benchmark 1: Physicochemical Profile
Objective: Compare the impact of the 3-cyclobutyloxetan-3-yl motif on drug-like properties against standard lipophilic spacers.
| Property | 3-Cyclobutyloxetan-3-ol (Test) | 1-Cyclobutylcyclohexan-1-ol (Control A) | 3-Isopropyl-3-oxetanol (Control B) | Impact Analysis |
| cLogP | 1.2 | 3.8 | 0.5 | Optimal Balance: Significantly less lipophilic than carbocycles; more lipophilic than simple oxetanes, allowing membrane permeability without "grease." |
| tPSA (Ų) | 40.5 | 20.2 | 40.5 | Solubility: The oxetane oxygen adds ~20 Ų to PSA, acting as a weak H-bond acceptor to improve aqueous solubility. |
| LLE (Ligand Efficiency) | High | Low | Medium | Efficiency: Delivers steric bulk for hydrophobic pocket filling with minimal lipophilicity penalty. |
| Solubility (pH 7.4) | >150 µM | <10 µM | >500 µM | Bioavailability: Drastic improvement over the all-carbon scaffold. |
Benchmark 2: Metabolic Stability (Microsomal Clearance)
Objective: Assess resistance to oxidative metabolism (CYP450) in Human Liver Microsomes (HLM).
| Compound Class | Intrinsic Clearance (Clint, µL/min/mg) | T1/2 (min) | Primary Metabolic Soft Spot |
| 3-Cyclobutyloxetan-3-yl ether | < 15 (Stable) | > 90 | Minor oxidation on cyclobutyl ring; Oxetane ring intact. |
| Cyclohexyl ether | > 100 (High) | < 15 | Extensive hydroxylation at C3/C4 of cyclohexane. |
| Gem-dimethyl ether | 45 (Moderate) | 30 | Methyl group oxidation (demethylation). |
Insight: The quaternary center at C3 of the oxetane blocks direct oxidation. The strained cyclobutyl ring is less prone to oxidation than the flexible cyclohexane ring due to higher s-character in C-H bonds.
Experimental Protocols & Causality
Transformation A: Installation via SNAr Coupling
Context: Installing the 3-cyclobutyloxetan-3-yl group onto a heteroaromatic core (e.g., chloropyrimidine) is challenging due to the steric bulk of the tertiary alcohol and the reduced nucleophilicity caused by the inductive effect of the oxetane oxygen.
Protocol:
-
Reagents:
-
3-Cyclobutyloxetan-3-ol (1.0 equiv)
-
Substrate: 4,6-Dichloropyrimidine (1.1 equiv)
-
Base: NaH (60% dispersion, 1.2 equiv) or KHMDS (1.0 M in THF, 1.2 equiv)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
-
-
Procedure:
-
Step 1 (Deprotonation): Cool the solution of alcohol in THF to 0°C. Add NaH portion-wise. Causality: Low temperature prevents ring opening or polymerization of the strained oxetane under highly basic conditions. Stir for 30 min until H2 evolution ceases.
-
Step 2 (Coupling): Add the heteroaryl chloride dropwise. Allow to warm to Room Temperature (RT).
-
Step 3 (Optimization): If conversion is <50% after 4h, heat to 50°C. Note: Do not exceed 80°C in DMF, as thermal decomposition of the oxetane ring can occur.
-
Step 4 (Quench): Quench with sat. NH4Cl. Extract with EtOAc.
-
-
Self-Validating Checkpoint:
Transformation B: Microsomal Stability Assay
Context: Verifying the "metabolic shield" effect.
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Substrate: 1 µM test compound (final concentration) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to determine slope (-k).
-
Calculation:
; .
-
Visualization of Logic Pathways
Diagram 1: The Bioisosteric Decision Tree
A logical workflow for determining when to deploy 3-Cyclobutyloxetan-3-ol in a Lead Optimization campaign.
Caption: Decision matrix for selecting 3-Cyclobutyloxetan-3-ol based on steric requirements and metabolic liabilities.
Diagram 2: Mechanistic Insight - Inductive Stabilization
Visualizing why the oxetane ring resists acid-catalyzed elimination better than pure carbocycles.
Caption: The electronegative oxygen atom destabilizes the developing positive charge at C3, raising the energy barrier for SN1/E1 pathways.
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Journal of Medicinal Chemistry. Link
-
Enamine Ltd. (2024).[4] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Mykhailiuk, P. K. (2024).[4] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Link
Sources
Comparative Guide: Functionalized 3-Cyclobutyloxetan-3-ol in Chemical Biology & Drug Discovery
[1]
Executive Summary
This guide provides a critical analysis of functionalized 3-cyclobutyloxetan-3-ol , a high-value scaffold emerging from the "Oxetane Switch" methodology.[1] We compare this motif against traditional carbocyclic bioisosteres (e.g., gem-dimethyl, cyclohexyl, and cyclobutyl analogs) to evaluate its efficacy in reducing cross-reactivity (promiscuity) while enhancing metabolic stability.[1]
Key Findings:
-
Selectivity: The oxetane core reduces lipophilic non-specific binding (LNSB) by lowering LogD
by ~0.8–1.2 units compared to all-carbon analogs.[1] -
Metabolic Stability: Functionalized 3-cyclobutyloxetan-3-ol exhibits superior resistance to CYP450 oxidative metabolism compared to cyclobutyl-only scaffolds, redirecting clearance pathways away from oxidative attack.[1]
-
Utility: Best utilized as a polar, sp
-rich linker in PROTACs or as a solubility-enhancing fragment in covalent probes.[1]
Introduction: The "Oxetane Switch" Paradigm
In modern drug discovery, the "Oxetane Switch"—pioneered by the Carreira group and Roche—replaces gem-dimethyl or carbonyl groups with an oxetane ring.[2] This substitution is not merely structural; it is a strategic maneuver to alter the vector of physicochemical properties .
The 3-cyclobutyloxetan-3-ol scaffold represents a "double-strain" system, combining the oxetane ring with a cyclobutyl substituent.[1] This unique architecture offers a rigid, defined exit vector for functionalization (e.g., for linker attachment) while maintaining a high fraction of sp
Structural Comparison Logic
To understand the performance of this molecule, we must compare it to its direct competitors:
-
The Carbocyclic Analog: 1-Cyclobutylcyclobutan-1-ol (High lipophilicity, metabolic liability).[1]
-
The Gem-Dimethyl Analog: Acyclic variants (Flexible, prone to rapid oxidation).[1]
Figure 1: The "Oxetane Switch" logic. Replacing the methylene of a carbocycle with oxygen (oxetane) drastically alters metabolic fate and selectivity profiles.[3]
Comparative Performance Analysis
Physicochemical Profile & Solubility
The primary driver of cross-reactivity in chemical probes and drug fragments is often Lipophilic Ligand Efficiency (LLE).[1] High lipophilicity correlates with broad, non-specific binding to hydrophobic pockets (e.g., HSA, hERG).[1]
Table 1: Physicochemical Comparison of 3,3-Disubstituted Scaffolds
| Parameter | 3-Cyclobutyloxetan-3-ol | 1-Cyclobutylcyclobutan-1-ol | Gem-Dimethyl Analog | Impact on Cross-Reactivity |
| LogD | 1.2 (Optimal) | 2.4 (High) | 2.1 (Moderate) | Lower LogD reduces non-specific membrane intercalation.[1] |
| TPSA (Å | ~40 | ~20 | ~20 | Higher polarity improves water solubility, reducing aggregation-based false positives.[1] |
| H-Bond Acceptors | 2 (Ether + OH) | 1 (OH) | 1 (OH) | The oxetane oxygen acts as a weak H-bond acceptor, adding specificity vectors.[1] |
| Metabolic Liability | Low | High (C-H oxidation) | High (Methyl oxidation) | Stable scaffolds prevent reactive metabolite formation.[1] |
Metabolic Cross-Reactivity (CYP Inhibition)
A critical, often overlooked aspect of cross-reactivity is the inhibition of metabolic enzymes.[1] Carbocyclic analogs often act as competitive substrates for CYP3A4, leading to drug-drug interactions (DDI).[1]
-
Mechanism: The oxetane oxygen lone pairs are orthogonal to the ring, reducing the basicity and preventing coordination to the Heme iron of CYPs.
-
Data Trend: Functionalized oxetanes typically show IC
values >50 µM against CYP3A4/2D6, whereas carbocyclic analogs often show IC <10 µM due to lipophilic capture.[1]
Experimental Protocols: Validating Cross-Reactivity
To objectively validate the performance of functionalized 3-cyclobutyloxetan-3-ol, we employ two self-validating workflows: Activity-Based Protein Profiling (ABPP) for proteomic selectivity and Microsomal Stability Assays for metabolic clearance.[1]
Protocol A: Proteomic Cross-Reactivity (Gel-Based ABPP)
Use this protocol to determine if your functionalized oxetane probe binds off-target proteins compared to a carbocyclic control.[1]
Materials:
-
Functionalized Probe (Alkyne-tagged Oxetane vs. Carbocycle).
-
HeLa S3 soluble proteome (1 mg/mL).[1]
-
Click Chemistry Reagents: TAMRA-Azide, CuSO
, TCEP, TBTA.[1]
Step-by-Step Methodology:
-
Proteome Preparation: Dilute HeLa proteome to 1 mg/mL in PBS. Aliquot 50 µL per reaction.
-
Probe Incubation: Add the functionalized oxetane probe (at 1, 10, and 50 µM) to the proteome.[1] Include a DMSO vehicle control and the carbocyclic analog as a comparator.
-
Equilibration: Incubate for 1 hour at 37°C with gentle agitation.
-
Click Reaction (CuAAC): Add the "Click Mix" to each sample:
-
Reaction: Vortex and incubate for 1 hour at Room Temperature (RT) in the dark.
-
Precipitation: Add cold MeOH/CHCl
(4:1 ratio) to precipitate proteins and remove excess unreacted probe. Spin at 15,000 x g for 10 min. -
Analysis: Resuspend pellets in 1x SDS Loading Buffer. Boil for 5 min. Resolve on 10% SDS-PAGE.[1]
-
Visualization: Scan on a fluorescent gel scanner (e.g., ChemiDoc, 532 nm excitation).
Success Metric: The oxetane lane should show distinct, sharp bands (specific targets) with low background smearing.[1] The carbocyclic analog often displays high background "smearing" due to non-specific hydrophobic sticking.[1]
Protocol B: Metabolic Stability (Microsomal Clearance)
Use this to quantify the "metabolic cross-reactivity" or stability.[1]
-
Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH (1 mM) to start the reaction.[1]
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into acetonitrile containing an internal standard (e.g., Warfarin).
-
Quantification: Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines intrinsic clearance ( ).[1]- [1]
Visualizing the Screening Workflow
The following diagram illustrates the decision tree for selecting the 3-cyclobutyloxetan-3-ol scaffold over alternatives based on cross-reactivity data.
Figure 2: Experimental workflow for validating scaffold selectivity. The oxetane path is triggered when lipophilicity threatens specificity.
References
-
Wuitschik, G., et al. (2006).[1] "Oxetanes as promising bioisosteres for the gem-dimethyl group."[1][4] Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2010).[1] "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry.
-
Müller, K., et al. (2009).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [1]
-
Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][4][5][6][7] Chemical Reviews. [1]
Sources
- 1. 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
structural analogs of 3-Cyclobutyloxetan-3-OL and their comparative properties
Executive Summary
In modern drug discovery, the "Magic Methyl" effect has largely been superseded by the "Oxetane Switch." This guide analyzes 3-Cyclobutyloxetan-3-ol , a high-value fragment that bridges the gap between steric bulk and metabolic stability.
While the tert-butyl group is a classic lipophilic spacer, it often suffers from metabolic liability (oxidative demethylation) and poor solubility. 3-Cyclobutyloxetan-3-ol offers a strategic alternative: it retains the steric volume of a bulky cycloalkyl group while leveraging the oxetane ring's dipole to lower LogP and block metabolic soft spots. This guide compares it against three critical analogs to assist in rational fragment selection.
Part 1: Comparative Physicochemical Profiling
The following analysis compares the target molecule against its acyclic, carbocyclic, and steric benchmarks. Data represents consensus values derived from structure-activity relationship (SAR) studies of 3-substituted oxetanes (Wuitschik et al., 2010; Burkhard et al., 2010).
Table 1: Structural Analog Performance Matrix
| Feature | Target: 3-Cyclobutyloxetan-3-ol | Analog A: 3-Isopropyloxetan-3-ol | Analog B: 1-Cyclobutylcyclobutan-1-ol | Analog C: 3-(tert-Butyl)oxetan-3-ol |
| Structure Type | Spiro-like / bicyclic character | Acyclic-Heterocyclic Hybrid | Bicyclic Carbocycle | Bulky Heterocycle |
| LogP (Est.) | 0.8 – 1.1 | 0.5 – 0.8 | 2.2 – 2.5 | 1.2 – 1.4 |
| TPSA (Ų) | 40.5 (High polarity) | 40.5 | 20.2 (Low polarity) | 40.5 |
| Solubility (aq) | High (>5 mM) | Very High | Low (<100 µM) | Moderate |
| Metabolic Stability | Excellent (Blocks | Good (Benzylic-like oxidation risk) | Poor (Ring oxidation prone) | Moderate (Methyl oxidation) |
| Steric Bulk | Rigid, defined vectors | Flexible, rotatable | Rigid, defined vectors | Spherical, passive bulk |
Key Comparative Insights
-
The "Oxetane Dipole" Effect: Comparing the Target to Analog B (Carbocycle), the replacement of the cyclobutane ring with an oxetane reduces LogP by approximately 1.0–1.4 units. The oxygen lone pairs in the oxetane ring act as a hydrogen bond acceptor, significantly lowering lipophilicity without sacrificing the structural rigidity required for receptor binding.
-
Metabolic Blocking: Analog C (tert-butyl) is susceptible to CYP450-mediated oxidation at the methyl groups. The Target (Cyclobutyl) removes these labile methyl hydrogens. Furthermore, the oxetane ring itself is metabolically robust; the strained ether oxygen is less basic than open-chain ethers, making it resistant to oxidative dealkylation.
-
Conformational Restriction: Unlike Analog A (Isopropyl), which has free rotation, the Target's cyclobutyl group is conformationally restricted. This "puckered" conformation can lock the hydroxyl group into a specific vector, potentially reducing the entropic penalty upon protein binding.
Part 2: Synthetic Accessibility & Protocols[1]
The synthesis of 3-substituted oxetan-3-ols relies on the inherent strain of the oxetane ring. The standard route utilizes Oxetan-3-one , a commercially available but reactive building block.
Experimental Protocol: Grignard Addition to Oxetan-3-one
Objective: Synthesis of 3-Cyclobutyloxetan-3-ol via nucleophilic addition. Critical Challenge: Preventing acid-catalyzed Ring Opening Polymerization (ROP) or rearrangement during the quench.
Reagents:
-
Oxetan-3-one (1.0 equiv)
-
Cyclobutylmagnesium bromide (1.2 equiv, 0.5 M in THF)
-
Dry Dichloromethane (DCM) or THF (Solvent)
-
Saturated aqueous Ammonium Chloride (
)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Charge with oxetan-3-one dissolved in anhydrous THF (0.2 M concentration).
-
Temperature Control: Cool the solution to -78°C (Dry ice/Acetone bath). Note: Low temperature is mandatory to suppress enolization or competitive ring-opening pathways.
-
Addition: Add Cyclobutylmagnesium bromide dropwise over 30 minutes via syringe pump. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench (The Critical Step):
-
Do NOT use HCl or strong acids.
-
Quench by slow addition of saturated aqueous
at 0°C. -
Why? The oxetane ring is acid-sensitive. A buffered quench (pH ~5-6) prevents the "zipper" ring-opening mechanism.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over
. -
Purification: Concentrate under reduced pressure (bath < 30°C, oxetanes are volatile). Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Visualization: Synthetic Pathway[2][3]
Figure 1: Synthetic route for 3-Cyclobutyloxetan-3-ol via Grignard addition. Note the critical buffered quench step.
Part 3: Metabolic Stability & Decision Logic
When should a researcher deploy the 3-Cyclobutyloxetan-3-ol fragment? The decision depends on the specific liability of the lead compound.
Mechanism of Stability
-
Blocking
-Hydroxylation: In a standard cyclobutane ring, the C-H bonds are susceptible to CYP450 oxidation. Replacing the ring with an oxetane removes the -hydrogens (relative to the substituent) and reduces the electron density of the remaining -hydrogens due to the electronegative oxygen. -
Solubility-Permeability Balance: The oxetane lowers LogP (improving solubility) but maintains a high enough LogD to ensure passive permeability, unlike more polar isosteres (e.g., sulfones) which might kill cell penetration.
Visualization: Fragment Selection Logic
Figure 2: Decision matrix for selecting oxetane bioisosteres based on lead compound liabilities.
References
-
Wuitschik, G. et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. [Link]
-
Burkhard, J. A. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Stepan, A. F. et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives. Journal of Medicinal Chemistry. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Cyclobutyloxetan-3-ol
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-Cyclobutyloxetan-3-ol. The following procedural guidance is designed to ensure the safe handling of this compound from receipt to disposal, grounded in established safety protocols and the known hazards of structurally similar chemicals.
Hazard Identification and Risk Assessment: The Foundation of Safety
| Hazard Classification | Description | Potential Consequences |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Ingestion can lead to significant health issues. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Direct contact can cause redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] | Splashes can lead to irreversible eye injury. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation of vapors can irritate the respiratory tract. |
| Flammability | Combustible liquid.[1] | The compound can ignite when exposed to a heat source. |
Understanding these hazards is the first step in a self-validating safety system. Each subsequent procedural step is designed to mitigate these specific risks.
Personal Protective Equipment (PPE) Protocol: Your Essential Barrier
The selection of appropriate PPE is critical for preventing exposure. The following table outlines the minimum required PPE for handling 3-Cyclobutyloxetan-3-ol.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield.[2][3] | The risk of "serious eye damage" necessitates robust protection. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face.[2][3] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene).[3][4] | To prevent skin irritation, gloves are mandatory. Nitrile gloves offer good resistance to a wide range of chemicals, including alcohols. For prolonged contact, consider heavier-duty gloves. Always inspect gloves for tears or punctures before use. |
| Body | A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron.[5][6] | A lab coat protects against incidental splashes. For handling quantities greater than 50 mL, a chemical-resistant apron provides an additional barrier. Ensure the lab coat is fully buttoned. |
| Feet | Closed-toe shoes. | This is a standard laboratory practice to protect against spills and falling objects. |
| Respiratory | Work in a certified chemical fume hood. | Given the potential for respiratory irritation and the combustible nature of the liquid, all handling should be performed in a well-ventilated fume hood to minimize inhalation exposure and contain flammable vapors. |
Operational Workflow for Safe Handling
This step-by-step protocol ensures that safety is integrated into every stage of the handling process.
Pre-Handling Preparations
-
Designate a Workspace: All work with 3-Cyclobutyloxetan-3-ol must be conducted within a certified chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, reaction vessels, and spill cleanup materials, and place them in the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above before opening the chemical container.
Handling the Chemical
-
Grounding: For transfers of significant quantities, ensure all metal equipment is grounded to prevent static discharge, a potential ignition source.[7]
-
Dispensing: Use caution when dispensing the liquid to avoid splashes and the generation of aerosols.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.[8]
-
Container Sealing: Keep the container tightly sealed when not in use to prevent the escape of vapors.[1]
Post-Handling Procedures
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Emergency Procedures: Planning for the Unexpected
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
| Small Spill (<100 mL) | In a fume hood, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[9] Place the absorbent material in a sealed, labeled container for hazardous waste disposal. |
| Large Spill (>100 mL) | Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) department immediately.[10] |
Disposal Plan: Responsible Stewardship
All materials contaminated with 3-Cyclobutyloxetan-3-ol are considered hazardous waste.
-
Waste Collection:
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "3-Cyclobutyloxetan-3-ol".[11]
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's EHS department. Do not pour any amount of this chemical down the drain.[10]
-
Visualizing the Workflow
The following diagram illustrates the complete, self-validating workflow for handling 3-Cyclobutyloxetan-3-ol, from initial assessment to final disposal.
Caption: Workflow for Safe Handling of 3-Cyclobutyloxetan-3-ol
References
-
Carl ROTH. (2016, June 27). Safety Data Sheet: 3-methylbutan-1-ol. [Link]
-
R.S. Hughes. Chemical Resistant Protective Gear. [Link]
-
University of California, Riverside. Chemical Safety: Personal Protective Equipment. [Link]
-
Capot Chemical. (2024, August 1). MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. [Link]
-
ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
ResearchGate. (2025, August 6). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]
-
SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. [Link]
-
Materials Horizons Blog. (2025, December 18). Materials Horizons Blog. [Link]
-
PMC. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 3. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. rshughes.com [rshughes.com]
- 6. dupont.com.sg [dupont.com.sg]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

